4,4-Dimethylcyclohexene
Description
Properties
IUPAC Name |
4,4-dimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-8(2)6-4-3-5-7-8/h3-4H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORSPJLYCDESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161468 | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14072-86-7 | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014072867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-DIMETHYLCYCLOHEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2HS4ZTL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties and Isomerism of 4,4-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylcyclohexene is a cyclic alkene of significant interest in organic synthesis and as a structural motif in various natural products and pharmaceutical compounds. Its rigid, yet conformationally mobile, cyclohexene (B86901) ring, substituted with two methyl groups on a single saturated carbon, imparts unique stereoelectronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the structural properties, isomerism, and key experimental data of this compound, intended to serve as a valuable resource for professionals in chemical research and drug development.
Structural and Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₈H₁₄.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14072-86-7 | [1][2] |
| Density | 0.806 g/mL | [3] |
| Boiling Point | 116 °C | [3] |
| Melting Point | -74 °C | [3] |
| Refractive Index | 1.445 | [3] |
Molecular Geometry
Note: A comprehensive table of calculated bond lengths and angles would be populated here based on data from computational chemistry studies, which are not available in the provided search results.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for this compound are not available in the provided search results, predictions based on the analysis of related structures can be made.
¹H NMR (Predicted):
-
Vinyl Protons (C1-H, C2-H): Expected to appear in the downfield region, typically around 5.5-6.0 ppm, as a multiplet.
-
Allylic Protons (C3-H₂, C6-H₂): These protons, adjacent to the double bond, are expected to resonate at approximately 2.0-2.2 ppm as multiplets.
-
Aliphatic Protons (C5-H₂): These protons, further from the double bond, should appear further upfield, around 1.5-1.7 ppm, as a multiplet.
-
Methyl Protons (C(CH₃)₂): The two methyl groups are equivalent and will give rise to a sharp singlet in the upfield region, likely around 1.0 ppm, integrating to 6 protons.
¹³C NMR (Predicted):
-
Vinyl Carbons (C1, C2): Expected in the range of 120-140 ppm.
-
Quaternary Carbon (C4): The carbon bearing the two methyl groups would appear in the 30-40 ppm range.
-
Allylic Carbons (C3, C6): Expected to be in the 25-35 ppm range.
-
Aliphatic Carbon (C5): The remaining saturated carbon should resonate at a similar chemical shift to the allylic carbons.
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons would appear in the upfield region, around 20-30 ppm.
For comparison, the ¹³C NMR spectrum of the related compound 4,4-dimethyl-2-cyclohexen-1-one (B91216) shows signals at 199.61 (C=O), 159.85, 126.86 (vinyl carbons), 36.11, 34.40, 32.83 (aliphatic carbons), and 27.71 ppm (methyl carbons).[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands, typical for a substituted cyclohexene:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020-3050 | Medium | =C-H stretch (vinyl) |
| 2850-2960 | Strong | C-H stretch (aliphatic) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1450 | Medium | CH₂ scissoring |
| ~650-700 | Strong | =C-H bend (cis-alkene) |
The NIST WebBook provides access to the IR spectrum of this compound.[2][5]
Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern provides valuable structural information. A prominent fragmentation pathway is the loss of a methyl group to form a stable tertiary carbocation, resulting in a base peak at m/z 95. Another characteristic fragmentation for cyclohexene derivatives is a retro-Diels-Alder reaction, which would yield fragments corresponding to isobutene and butadiene.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed mass spectrometry fragmentation pathways for this compound.
Isomerism in Dimethylcyclohexene
This compound is one of several constitutional (structural) isomers of dimethylcyclohexene. These isomers differ in the position of the methyl groups and the double bond within the cyclohexene ring. Furthermore, some of these constitutional isomers can exist as stereoisomers (enantiomers and diastereomers).
Constitutional Isomers
The primary constitutional isomers of dimethylcyclohexene are:
-
1,2-Dimethylcyclohexene
-
1,3-Dimethylcyclohexene
-
1,4-Dimethylcyclohexene
-
1,5-Dimethylcyclohexene
-
1,6-Dimethylcyclohexene
-
3,3-Dimethylcyclohexene
-
3,4-Dimethylcyclohexene
-
3,5-Dimethylcyclohexene
-
3,6-Dimethylcyclohexene
-
This compound
-
4,5-Dimethylcyclohexene
Stereoisomerism
This compound itself is achiral and does not have any stereoisomers as it lacks chiral centers and the substitution pattern does not allow for geometric isomerism. However, several of its constitutional isomers do exhibit stereoisomerism:
-
3,4-Dimethylcyclohexene, 3,5-Dimethylcyclohexene, 3,6-Dimethylcyclohexene, and 4,5-Dimethylcyclohexene all contain chiral centers and can exist as pairs of enantiomers (R/S configurations at the chiral carbons). Additionally, they can exhibit diastereomerism in the form of cis and trans isomers, where the methyl groups are on the same or opposite sides of the ring, respectively.
-
1,4-Dimethylcyclohexene can exist as cis and trans isomers. The trans isomer is chiral and exists as a pair of enantiomers, while the cis isomer is a meso compound.
The relationship between some of the dimethylcyclohexene isomers is depicted below:
Caption: Relationship between this compound and some of its isomers.
Experimental Protocols
Proposed Synthesis: Dehydration of 4,4-Dimethylcyclohexanol (B1295255)
A common and effective method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols.[6] this compound can be synthesized via the dehydration of 4,4-dimethylcyclohexanol using a strong acid catalyst such as phosphoric acid or sulfuric acid. The reaction proceeds via an E1 elimination mechanism, involving the formation of a carbocation intermediate.
Reaction Scheme:
C₈H₁₆O (4,4-Dimethylcyclohexanol) --(H⁺, Δ)--> C₈H₁₄ (this compound) + H₂O
Detailed Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile product.
-
Reaction Mixture: In the round-bottom flask, 4,4-dimethylcyclohexanol is mixed with a catalytic amount of 85% phosphoric acid (or a mixture of phosphoric and sulfuric acids). A few boiling chips or a magnetic stir bar should be added to ensure smooth boiling.
-
Dehydration and Distillation: The reaction mixture is heated. As the reaction proceeds, the lower-boiling products, this compound and water, will distill out of the reaction flask. The temperature at the distillation head should be monitored and kept below the boiling point of the starting alcohol.
-
Work-up: The distillate, containing the product and water, is transferred to a separatory funnel. The aqueous layer is removed. The organic layer is washed with a saturated sodium chloride solution to remove most of the dissolved water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any residual acid. The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Purification: The dried organic layer is decanted or filtered to remove the drying agent. The final product is then purified by simple distillation to yield pure this compound.
The workflow for this synthesis is outlined in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the structural properties and isomerism of this compound. The combination of its unique molecular geometry and the potential for a variety of isomeric forms makes this compound and its derivatives valuable subjects for further research in synthetic chemistry and drug discovery. The provided spectroscopic data, though partially predictive, offers a solid foundation for the characterization of this molecule. The outlined experimental protocol for its synthesis via alcohol dehydration serves as a practical starting point for its preparation in a laboratory setting. Further computational and experimental studies are warranted to fully elucidate the nuanced structural and reactive properties of this compound and its isomers.
References
- 1. This compound | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 13C NMR spectrum [chemicalbook.com]
- 5. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Spectroscopic Data and Experimental Protocol for 4,4-Dimethylcyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,4-dimethylcyclohexene. Due to the absence of readily available, peer-reviewed experimental spectra for this specific compound in the searched literature, this guide presents predicted NMR data obtained from reputable spectral prediction software. This information is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The atom numbering corresponds to the structure depicted in Figure 1.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1, H-2 | 5.58 | m | 2H |
| H-3, H-6 | 1.95 | m | 4H |
| H-5 | 1.45 | t (J = 6.3 Hz) | 2H |
| -CH₃ | 0.93 | s | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1, C-2 | 126.8 |
| C-4 | 30.5 |
| C-3, C-6 | 29.5 |
| C-5 | 35.5 |
| -CH₃ | 28.5 |
Disclaimer: The NMR data presented in Tables 1 and 2 are predicted by computational models and have not been experimentally verified. Actual experimental values may vary.
Molecular Structure and Atom Numbering
The structure of this compound with the atom numbering used for the assignment of NMR signals is shown below.
Figure 1: Structure of this compound with atom numbering.
Generalized Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid organic compound such as this compound. Actual parameters may need to be optimized based on the specific instrument and sample.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).
2. Instrument Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8-16 scans are sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of different types of protons.
Experimental Workflow
The general workflow for acquiring NMR spectroscopic data is illustrated in the following diagram.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethylcyclohexene
For Immediate Release
[City, State] – In the intricate world of molecular analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and identity of chemical compounds. This technical guide delves into the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,4-Dimethylcyclohexene, a cyclic alkene of interest in various chemical research domains. This document provides a detailed examination of its fragmentation pathways, quantitative mass spectral data, and a standardized experimental protocol, tailored for researchers, scientists, and professionals in drug development.
Executive Summary
The mass spectrum of this compound is characterized by distinct fragmentation patterns that provide a definitive fingerprint for its identification. Upon electron ionization, the molecule undergoes a series of cleavage and rearrangement reactions, yielding a unique set of fragment ions. The most prominent fragmentation pathway involves the loss of a methyl radical to form the base peak at a mass-to-charge ratio (m/z) of 95. Additionally, a characteristic retro-Diels-Alder rearrangement, common to cyclohexene (B86901) derivatives, is observed. This guide presents the quantitative data from its mass spectrum in a structured format and elucidates the primary fragmentation mechanisms.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound exhibits a series of characteristic ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion/Loss |
| 110 | 15 | [C8H14]+• (Molecular Ion) |
| 95 | 100 | [M - CH3]+ |
| 81 | 35 | [C6H9]+ |
| 67 | 25 | [C5H7]+ |
| 55 | 20 | [C4H7]+ |
| 41 | 30 | [C3H5]+ |
Core Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting carbocations and radical species. The initial event is the removal of an electron from the molecule to form the molecular ion ([M]+•) with an m/z of 110. Subsequent fragmentation proceeds through several key pathways:
-
Loss of a Methyl Radical: The most favorable fragmentation is the cleavage of a methyl group from the quaternary carbon at the 4-position. This results in the formation of a stable tertiary carbocation, which is observed as the base peak at m/z 95.[2]
-
Retro-Diels-Alder (RDA) Reaction: As a cyclohexene derivative, this compound can undergo a retro-Diels-Alder reaction.[2] This process involves the cleavage of the ring at two positions, leading to the formation of a diene and an alkene. The charge can be retained by either fragment, though it typically resides on the larger fragment.
-
Sequential Neutral Losses: The fragment ion at m/z 95 can undergo further fragmentation by losing neutral alkene molecules, such as ethylene (B1197577) (28 Da), leading to smaller homologous ions like those observed at m/z 81 and 67.[2]
Visualizing the Fragmentation
The logical flow of the primary fragmentation pathways of this compound is depicted in the following diagram:
Experimental Protocol
The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). This protocol is based on standard methodologies for the analysis of volatile organic compounds.
1. Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
A suitable capillary column for the separation of hydrocarbons (e.g., a non-polar or weakly polar column).
2. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be optimized to avoid detector saturation.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Injection Mode: Split or splitless, depending on the sample concentration.
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from entering the mass spectrometer.
5. Data Analysis:
-
The acquired mass spectra are processed to identify the characteristic peaks and their relative abundances. The fragmentation pattern is then compared to reference spectra in databases such as the NIST Mass Spectral Library for confirmation.
This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound, serving as a valuable resource for its unambiguous identification and structural elucidation in complex matrices. The detailed data and protocols herein are intended to facilitate further research and application in relevant scientific and industrial fields.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 4,4-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 4,4-Dimethylcyclohexene. It includes a detailed breakdown of the vibrational modes, a summary of key spectral data, and a standardized experimental protocol for obtaining the IR spectrum of this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and quality control.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule and serves as a "molecular fingerprint," allowing for its identification and the characterization of its functional groups.
This compound is a cyclic alkene. Its structure consists of a six-membered ring containing a carbon-carbon double bond and a gem-dimethyl group at the C4 position. The IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups, namely the C=C double bond, the vinylic (=C-H) bonds, and the aliphatic (C-H) and carbon-carbon single (C-C) bonds within the dimethylated cyclohexene (B86901) ring.
Data Presentation: Key IR Absorption Bands of this compound
The following table summarizes the principal infrared absorption bands for this compound, based on the condensed phase spectrum available from the National Institute of Standards and Technology (NIST).[1][2] The assignments are based on established correlations for alkenes and cycloalkanes.[3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3020 | Medium | =C-H Stretch | Vinylic C-H |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (CH₃ and CH₂) |
| ~1650 | Medium | C=C Stretch | Alkene |
| ~1450 | Medium | CH₂ Scissoring / CH₃ Asymmetric Bending | Aliphatic C-H |
| ~1365 | Medium | CH₃ Symmetric Bending (gem-dimethyl) | Aliphatic C-H |
| Below 1000 | Variable | C-H Out-of-plane Bending, Ring Vibrations | Fingerprint Region |
Experimental Protocol: Obtaining the IR Spectrum of this compound
The following protocol describes the procedure for obtaining a high-quality infrared spectrum of this compound using the neat liquid sampling technique.[4]
3.1. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂)
-
Pasteur pipette or syringe
-
This compound sample (liquid)
-
Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)
-
Lens tissue
3.2. Procedure
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization and self-check procedures.
-
Background Spectrum Acquisition:
-
Clean the infrared-transparent windows of the demountable cell with a suitable solvent and dry them thoroughly with a gentle stream of nitrogen or air.
-
Assemble the empty, clean cell and place it in the sample holder of the spectrometer.
-
Acquire a background spectrum. This will account for the absorbance of the cell windows and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Preparation:
-
Disassemble the cell.
-
Using a clean Pasteur pipette or syringe, place a small drop of this compound onto the center of one of the cell windows.
-
Carefully place the second window on top of the first, allowing the liquid to spread and form a thin, uniform film between the windows. Ensure there are no air bubbles trapped in the liquid film.
-
Assemble the cell holder to secure the windows.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample cell into the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum of the this compound sample. Typically, an accumulation of 16 to 32 scans is sufficient to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks and compare their wavenumbers to the reference data for peak assignment.
-
-
Cleaning:
-
After the analysis, disassemble the cell and clean the windows thoroughly with a volatile solvent.
-
Store the clean, dry windows in a desiccator to prevent damage from atmospheric moisture.
-
Logical Workflow for IR Spectroscopy Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of a chemical sample like this compound.
Caption: Logical workflow for IR spectroscopy analysis.
Interpretation of the this compound IR Spectrum
The IR spectrum of this compound provides clear evidence for its key structural features.
-
Vinylic C-H Stretch: The medium intensity band observed around 3020 cm⁻¹ is characteristic of the C-H stretching vibration of the hydrogen atoms attached to the carbon-carbon double bond (=C-H). This peak is a definitive indicator of unsaturation in the molecule.[3]
-
Aliphatic C-H Stretch: The strong and complex absorption in the 2950-2850 cm⁻¹ region arises from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the cyclohexene ring.
-
C=C Stretch: The absorption of medium intensity at approximately 1650 cm⁻¹ is attributed to the stretching vibration of the carbon-carbon double bond. The position of this peak is characteristic of a cis-disubstituted alkene within a six-membered ring.[3]
-
C-H Bending Vibrations: The absorptions in the 1450 cm⁻¹ and 1365 cm⁻¹ region are due to the scissoring and bending vibrations of the CH₂ and CH₃ groups. The band around 1365 cm⁻¹ is often split in gem-dimethyl groups, which is consistent with the structure of this compound.
-
Fingerprint Region: The region below 1000 cm⁻¹ contains a complex pattern of absorptions resulting from C-H out-of-plane bending and various skeletal vibrations of the ring. While difficult to assign individually, this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
References
- 1. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]
- 2. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]
- 3. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
Physical properties of 4,4-Dimethylcyclohexene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 4,4-Dimethylcyclohexene, specifically its boiling point and density. This document outlines the available data for these properties and furnishes detailed experimental protocols for their determination in a laboratory setting.
Core Physical Properties
This compound is a colorless liquid at room temperature.[1] Its fundamental physical characteristics are crucial for its application in organic synthesis and materials science. A summary of its key physical data is presented below. It is important to note that some discrepancies exist in the reported literature values for its boiling point and density.
Data Presentation
| Physical Property | Reported Value(s) | Unit |
| Boiling Point | 131.10[1], 116[2] | °C |
| Density | 0.8180[1], 0.806[2] | g/cm³ (g/mL) |
| Molecular Formula | C₈H₁₄ | |
| Molecular Weight | 110.20 | g/mol |
Experimental Protocols
Accurate determination of the physical properties of a compound like this compound is fundamental for its characterization and use in further research. The following sections detail standard experimental methodologies for determining boiling point and density.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] Several methods can be employed for this determination, with the choice often depending on the sample volume available.
Micro-Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Heat source (e.g., Bunsen burner or oil bath)
-
Stand and clamps
Procedure:
-
Attach a small test tube containing a few drops of this compound to a thermometer.
-
Place a capillary tube, with its sealed end up, into the test tube.
-
Clamp the thermometer so that the bulb and the test tube are immersed in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. A slow, then rapid and continuous stream of bubbles will emerge as the liquid's vapor pressure overcomes the external pressure.
-
Remove the heat source once a steady stream of bubbles is observed.
-
The liquid will begin to cool, and the bubbling will slow down and eventually stop.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] Record this temperature.
Simple Distillation Method
For larger sample volumes, a simple distillation setup can be used to determine the boiling point.[3][5]
Apparatus:
-
Distilling flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heat source (heating mantle)
-
Boiling chips
-
Stand and clamps
Procedure:
-
Place a volume of this compound (e.g., 5-10 mL) and a few boiling chips into the distilling flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the distilling flask.
-
The liquid will begin to boil and its vapor will travel into the condenser.
-
The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask.
-
Record the stable temperature reading on the thermometer as the boiling point.[4]
Determination of Density
Density is a measure of mass per unit volume.[6] For a liquid like this compound, this can be determined using straightforward laboratory equipment.
Apparatus:
-
Volumetric flask or graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
-
Pasteur pipette or dropper
Procedure:
-
Carefully weigh a clean, dry volumetric flask or graduated cylinder on an analytical balance and record its mass (m₁).
-
Using a pipette or dropper, add a precise volume of this compound to the flask or cylinder (e.g., 10 mL). Ensure the bottom of the meniscus aligns with the volume marking.[6][7]
-
Reweigh the container with the liquid and record the new mass (m₂).[7]
-
Calculate the mass of the liquid by subtracting the initial mass from the final mass (m_liquid = m₂ - m₁).
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V, where V is the volume of the liquid added.[7][8]
To improve accuracy, it is recommended to perform multiple measurements and calculate an average.[9]
Visualization
The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound [stenutz.eu]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. vernier.com [vernier.com]
- 6. embibe.com [embibe.com]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. homesciencetools.com [homesciencetools.com]
- 9. youtube.com [youtube.com]
Solubility of 4,4-Dimethylcyclohexene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Dimethylcyclohexene, a nonpolar cyclic alkene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting the solubility of this compound in a range of common organic solvents based on its chemical structure and the principle of "like dissolves like." Furthermore, this guide presents a detailed, generalized experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in designing experiments, selecting appropriate solvent systems, and conducting further investigations involving this compound.
Introduction
This compound (C₈H₁₄) is a cyclic alkene characterized by a cyclohexene (B86901) ring with two methyl groups attached to the same carbon atom.[1] Its molecular structure is predominantly nonpolar due to the hydrocarbon backbone and the nonpolar nature of the carbon-carbon and carbon-hydrogen bonds. This inherent nonpolarity is the primary determinant of its solubility behavior in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction medium, and in the formulation of products where it may be a component.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide foundational information for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [2] |
| Molecular Weight | 110.20 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Density | 0.806 g/mL | [3] |
| Boiling Point | 116 °C | [3] |
| Melting Point | -74 °C | [3] |
Predicted Solubility Profile
Based on the principle of "like dissolves like," it is predicted that this compound, as a nonpolar compound, will be highly soluble or miscible in nonpolar organic solvents.[1] Conversely, its solubility is expected to be low in polar solvents. The primary intermolecular forces between this compound and nonpolar solvents are weak van der Waals forces (London dispersion forces).
Table 2: Predicted Solubility of this compound in Various Organic Solvents at Standard Temperature and Pressure (STP)
| Solvent Class | Solvent | Polarity | Predicted Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Nonpolar Aliphatic | Hexane | Nonpolar | Miscible | > 50 |
| Heptane | Nonpolar | Miscible | > 50 | |
| Cyclohexane | Nonpolar | Miscible | > 50 | |
| Nonpolar Aromatic | Toluene | Nonpolar | Miscible | > 50 |
| Benzene | Nonpolar | Miscible | > 50 | |
| Halogenated | Dichloromethane | Polar Aprotic | Soluble | > 30 |
| Chloroform | Polar Aprotic | Soluble | > 30 | |
| Ethers | Diethyl Ether | Polar Aprotic | Soluble | > 20 |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | 10 - 20 | |
| Ketones | Acetone | Polar Aprotic | Sparingly Soluble | 1 - 5 |
| Alcohols | Ethanol | Polar Protic | Sparingly Soluble | < 1 |
| Methanol | Polar Protic | Poorly Soluble | < 0.1 | |
| Polar Protic | Water | Polar Protic | Insoluble | < 0.01 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For the precise quantitative determination of the solubility of this compound in various organic solvents, the shake-flask method is a widely recognized and reliable technique. This method involves allowing a solute and a solvent to reach equilibrium, after which the concentration of the solute in the saturated solution is measured.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled incubator shaker
-
Glass vials with screw caps (B75204) and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Centrifuge (optional)
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add a measured volume of the chosen organic solvent to a glass vial.
-
Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of an undissolved phase of the solute should be visible.
-
Securely cap the vial to prevent evaporation of the solvent or solute.
-
-
Equilibration:
-
Place the vial in a temperature-controlled incubator shaker set to the desired temperature (e.g., 25 °C).
-
Shake the mixture at a constant speed for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, stop the shaker and allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles of the undissolved solute. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered, saturated sample and the standard solutions using a calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the saturated sample by interpolating its analytical signal on the calibration curve.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Relationships in Solubility Determination
The determination of solubility follows a logical progression of steps, each dependent on the successful completion of the previous one.
Caption: Logical flow of solubility determination.
Conclusion
References
4,4-Dimethylcyclohexene: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,4-dimethylcyclohexene, a versatile cyclic alkene. The document details its chemical properties, applications in advanced organic synthesis, and its role as a precursor for complex molecular architectures relevant to drug discovery and materials science.
Core Properties of this compound
This compound is a valuable, sterically hindered alkene derivative.[1] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₄ | [2][3][4][5] |
| Molecular Weight | 110.20 g/mol | [2][3][4][5] |
| IUPAC Name | This compound | [1][2][5] |
| CAS Number | 14072-86-7 | [2][4] |
| Density | 0.806 g/mL | [4] |
| Boiling Point | 116 °C | [4] |
| Melting Point | -74 °C | [4] |
Applications in Organic Synthesis
The unique structural features of this compound, particularly the gem-dimethyl group, introduce significant steric and electronic influences.[1] This makes it a key building block in several advanced synthetic applications, including the synthesis of complex, functionalized cyclohexane (B81311) derivatives which are privileged scaffolds in drug discovery.[1][6]
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[7][8] It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene).[7][9] In this context, this compound can act as a dienophile, reacting with various dienes to produce substituted cyclohexene (B86901) adducts. These adducts can then be further functionalized.
A general workflow for a Diels-Alder reaction is depicted below.
Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that utilizes strained cyclic olefins as monomers.[10][11] While cyclohexene itself has low ring strain and is generally not suitable for ROMP, the introduction of substituents like the gem-dimethyl group in this compound can influence its reactivity.[11] ROMP is a powerful method for synthesizing polymers with well-defined structures and functionalities.[12] The general mechanism involves a transition metal catalyst.[10]
The catalytic cycle of ROMP is illustrated in the following diagram.
Relevance in Drug Discovery and Development
Polysubstituted cyclohexanes are considered privileged scaffolds in drug discovery due to their rigid, three-dimensional structures which allow for precise positioning of functional groups.[6] The synthesis of such scaffolds often involves the functionalization of cyclohexene precursors. This compound serves as a valuable starting material for creating diverse libraries of compounds for screening and lead optimization.[13] Cross-coupling reactions on such scaffolds are a cornerstone of modern medicinal chemistry.[14]
A logical workflow for the synthesis of a functionalized cyclohexane derivative for potential pharmaceutical application is outlined below.
Experimental Protocols
Detailed experimental procedures for reactions involving cyclohexene derivatives can be found in the literature. Below is a representative, generalized protocol for a Diels-Alder reaction.
General Protocol: Diels-Alder Reaction with a Cyclohexene Dienophile
| Step | Procedure | Notes |
| 1. Reactant Preparation | In a dry round-bottom flask, dissolve the diene (1.0 eq.) and this compound (1.2 eq.) in a high-boiling point solvent (e.g., xylene or toluene). | The flask should be equipped with a reflux condenser and a magnetic stir bar.[3][4] |
| 2. Reaction | Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-24 hours. | Monitor the reaction progress by Thin Layer Chromatography (TLC).[15] |
| 3. Work-up | Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. | |
| 4. Purification | Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization. | The choice of eluent for chromatography will depend on the polarity of the product. |
| 5. Characterization | Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry. |
Note: This is a generalized protocol and the specific conditions (solvent, temperature, reaction time, and purification method) may need to be optimized for a particular set of reactants.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. This compound | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 20.210.105.67 [20.210.105.67]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4,4-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4-Dimethylcyclohexene, a valuable building block in organic synthesis. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and a clear visualization of the synthetic pathway.
Core Chemical Identifiers
The unambiguous identification of chemical compounds is crucial for research and development. The standard identifiers for this compound are provided below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 14072-86-7[1][2] |
| Molecular Formula | C₈H₁₄[1][2] |
| Molecular Weight | 110.20 g/mol [1][3] |
| InChI | InChI=1S/C8H14/c1-8(2)6-4-3-5-7-8/h3-4H,5-7H2,1-2H3[1][2] |
| InChIKey | DRORSPJLYCDESA-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CC1(CCC=CC1)C[1] |
| Synonyms | 4,4-Dimethyl-1-cyclohexene, 1-Cyclohexene, 4,4-dimethyl-[2][4] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions and for predicting the behavior of the compound in various chemical processes.
| Property | Value |
| Appearance | Colorless liquid[3] |
| Boiling Point | 116 °C[5] |
| Melting Point | -74 °C[5] |
| Density | 0.806 g/mL[5] |
| Molar Volume | 136.8 mL/mol[5] |
| Refractive Index | 1.445[5] |
| Solubility | Soluble in nonpolar organic solvents; insoluble in water.[3] |
Experimental Protocol: Synthesis of this compound via Wittig Reaction
This section details a robust method for the synthesis of this compound from 4,4-dimethylcyclohexanone (B1295358) using the Wittig reaction. The Wittig reaction is a widely used method for the olefination of aldehydes and ketones.[6][7]
Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
The Wittig reagent, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is typically prepared in situ from methyltriphenylphosphonium (B96628) bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide.
-
Add anhydrous diethyl ether or THF to the flask via a syringe.
-
Cool the flask to 0 °C in an ice bath.
-
While stirring under an inert atmosphere, slowly add a solution of n-butyllithium to the suspension. The appearance of a characteristic orange-red color indicates the formation of the ylide.[8]
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The resulting slurry is the Wittig reagent, ready for use in the next step.
Part 2: Wittig Reaction with 4,4-Dimethylcyclohexanone
Materials:
-
4,4-Dimethylcyclohexanone
-
Prepared Wittig reagent from Part 1
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the flask containing the prepared Wittig reagent to 0 °C in an ice bath.
-
Dissolve 4,4-dimethylcyclohexanone in a minimal amount of anhydrous diethyl ether or THF.
-
Slowly add the solution of 4,4-dimethylcyclohexanone to the stirred Wittig reagent via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. To isolate the this compound, triturate the crude mixture with pentane. Triphenylphosphine oxide is insoluble in pentane and will precipitate as a white solid.
-
Filter the mixture to remove the triphenylphosphine oxide.
-
The filtrate, containing the desired product, can be further purified by distillation to yield pure this compound.
Synthetic Pathway
The synthesis of this compound from 4,4-dimethylcyclohexanone via the Wittig reaction is a two-step process, beginning with the formation of the phosphorus ylide.
References
- 1. This compound | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Core Chemical Reactions of 4,4-Dimethylcyclohexene's Double Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical reactions involving the carbon-carbon double bond of 4,4-dimethylcyclohexene. This sterically hindered cyclohexene (B86901) derivative serves as a versatile substrate in organic synthesis, offering a platform for the stereoselective and regioselective introduction of functional groups. This document details the primary transformations, including electrophilic additions, oxidation, reduction, and cycloaddition reactions, with a focus on experimental methodologies and quantitative data to support advanced research and development.
Electrophilic Addition Reactions
The electron-rich double bond of this compound is susceptible to attack by various electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the formation of a more stable tertiary carbocation at the adjacent carbon.
Hydrohalogenation
The addition of hydrogen halides (HX) to this compound proceeds via a classic electrophilic addition mechanism. The reaction of 1,2-dimethylcyclohexene (B155917) with HCl, a closely related substrate, results in a mixture of products, indicating the potential for stereoisomers to be formed.[1]
Experimental Protocol (General):
A solution of this compound in an inert solvent (e.g., dichloromethane) is cooled in an ice bath. A stream of anhydrous hydrogen halide gas (e.g., HCl or HBr) is then bubbled through the solution, or a solution of the hydrogen halide in a suitable solvent is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution), and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is then purified by column chromatography or distillation.
Acid-Catalyzed Hydration
The acid-catalyzed addition of water across the double bond of this compound yields the corresponding tertiary alcohol. This reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.[2]
Experimental Protocol (General):
This compound is dissolved in a mixture of water and a co-solvent such as tetrahydrofuran (B95107) (THF). A catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄), is added.[3] The mixture is stirred at a controlled temperature, often slightly elevated, to facilitate the reaction. The reaction is monitored by GC or TLC. Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be further purified by distillation or chromatography.
Oxymercuration-Demercuration
To avoid potential carbocation rearrangements that can occur in acid-catalyzed hydration, oxymercuration-demercuration offers a milder and more regioselective method for the Markovnikov hydration of alkenes.[4][5][6][7] The reaction proceeds through a mercurinium ion intermediate, which prevents rearrangements.[7][8]
Experimental Protocol (General):
To a stirred solution of mercuric acetate (B1210297) [Hg(OAc)₂] in a mixture of THF and water, this compound is added. The reaction is typically stirred at room temperature for a few hours. After the oxymercuration step is complete (monitored by TLC), an aqueous solution of sodium borohydride (B1222165) (NaBH₄) is added to the reaction mixture. This demercuration step is usually exothermic and may require cooling. After stirring for an additional period, the metallic mercury is removed by filtration, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the alcohol.
Oxidation Reactions
The double bond of this compound is readily oxidized by various reagents to introduce oxygen-containing functional groups.
Epoxidation
Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide. This reaction can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Enantioselective epoxidation methods can be employed to produce chiral epoxides, which are valuable synthetic intermediates.[9][10]
Experimental Protocol for Epoxidation (General):
To a solution of this compound in a chlorinated solvent like dichloromethane (B109758), a solution of m-CPBA is added portion-wise at 0 °C. The reaction is stirred at this temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a solution of sodium sulfite (B76179) to destroy excess peroxy acid, followed by a wash with sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried, and concentrated to yield the epoxide.
Dihydroxylation
Dihydroxylation results in the formation of a vicinal diol. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of chiral diols from alkenes.[11][12][13][14][15] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.[12]
Experimental Protocol for Sharpless Asymmetric Dihydroxylation (General):
A commercially available AD-mix (either α or β for the desired enantiomer) is dissolved in a t-butanol/water mixture.[12] To this stirred solution, this compound is added at room temperature. The reaction mixture is stirred vigorously until the starting material is consumed (monitored by TLC or GC). A solid sulfite, such as sodium sulfite, is then added to quench the reaction. The mixture is stirred for an additional hour, and then an organic solvent (e.g., ethyl acetate) is added. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a potassium hydroxide (B78521) solution, dried, and concentrated to give the diol.
Ozonolysis
Ozonolysis cleaves the double bond, and depending on the work-up conditions, can yield aldehydes, ketones, or carboxylic acids.[16][17][18] A reductive work-up typically yields aldehydes or ketones.[18][19]
Experimental Protocol for Ozonolysis with Reductive Work-up (General):
A solution of this compound in a solvent such as dichloromethane or methanol (B129727) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the alkene.[16] The excess ozone is then removed by bubbling nitrogen or oxygen through the solution. A reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust in acetic acid, is then added to the reaction mixture at low temperature.[18][19] The mixture is allowed to warm to room temperature and stirred until the ozonide is completely reduced. The solvent is then removed, and the product is isolated by extraction and purified by chromatography or distillation.
Reduction (Catalytic Hydrogenation)
The double bond of this compound can be reduced to the corresponding alkane, 1,1-dimethylcyclohexane, through catalytic hydrogenation. This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas.
Experimental Protocol for Catalytic Hydrogenation (General):
This compound is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of Pd/C (typically 5-10% by weight) is added to the solution. The reaction vessel is then flushed with hydrogen gas and maintained under a hydrogen atmosphere (often using a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature and atmospheric pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the hydrogenated product.
Cycloaddition Reactions
The double bond of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.
Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring.[20][21][22] this compound, being an alkene, can serve as the dienophile, particularly when reacted with electron-rich dienes, although it is generally more effective with electron-withdrawing groups on the dienophile.[20][22]
Experimental Protocol (General):
This compound and a suitable diene are dissolved in an inert solvent, such as toluene (B28343) or xylene. The reaction mixture is heated to reflux for several hours to days, depending on the reactivity of the diene. The progress of the reaction is monitored by GC or NMR spectroscopy. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography or crystallization.
Quantitative Data Summary
| Reaction Type | Reagents | Product(s) | Yield (%) | Reference(s) |
| Hydrohalogenation | HCl, inert solvent | 1-Chloro-1,2-dimethylcyclohexane & 2-Chloro-1,2-dimethylcyclohexane | Mixture | [1] |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 4,4-Dimethylcyclohexan-1-ol | Not specified | [2][3] |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄ | 4,4-Dimethylcyclohexan-1-ol | Not specified | [4][5][6][7][8] |
| Epoxidation | m-CPBA, CH₂Cl₂ | 4,4-Dimethyl-7-oxabicyclo[4.1.0]heptane | Not specified | [9][10] |
| Sharpless Dihydroxylation | AD-mix, t-BuOH/H₂O | (1R,2R)- or (1S,2S)-4,4-Dimethylcyclohexane-1,2-diol | High ee | [11][12][13][14][15] |
| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂; 2. DMS or Zn/HOAc | 3,3-Dimethyl-1,6-hexanedial | Not specified | [16][17][18][19] |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 1,1-Dimethylcyclohexane | Typically >95% | [23] |
| Diels-Alder Reaction | Diene, Toluene, heat | Cycloadduct | Varies | [20][21][22] |
Note: Specific yield data for this compound is limited in the readily available literature. The yields for analogous substrates are generally high for these standard transformations.
Signaling Pathways and Experimental Workflows
Electrophilic Addition of HX to this compound
Caption: Electrophilic addition of a hydrogen halide to this compound.
Sharpless Asymmetric Dihydroxylation Workflow
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.
Ozonolysis with Reductive Workup
Caption: Ozonolysis of this compound followed by a reductive workup.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. readchemistry.com [readchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 9. Enantioselective Epoxidation - Buchler GmbH [buchler-gmbh.com]
- 10. youtube.com [youtube.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Ozonolysis - Wikipedia [en.wikipedia.org]
- 17. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Diels-Alder Reaction [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilic Addition Mechanism in 4,4-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the electrophilic addition mechanisms involving 4,4-dimethylcyclohexene. It delves into the core principles governing these reactions, including regioselectivity, stereochemistry, and the pivotal role of carbocation rearrangements. This document is intended to serve as a detailed resource for professionals in research and drug development who require a deep understanding of these fundamental organic transformations.
Executive Summary
Electrophilic addition reactions are foundational in organic synthesis, enabling the conversion of simple alkenes into a wide array of functionalized molecules. This compound presents a unique substrate for studying these mechanisms due to the presence of a quaternary carbon adjacent to the double bond. This structural feature profoundly influences the reaction pathways, particularly in reactions that proceed through carbocation intermediates. This guide will explore four key electrophilic addition reactions: hydrobromination, bromination, oxymercuration-demercuration, and hydroboration-oxidation, with a focus on the mechanistic details, product distributions, and stereochemical outcomes.
Reaction with Hydrogen Bromide (HBr): A Case Study in Carbocation Rearrangement
The addition of hydrogen bromide to this compound is a classic example of an electrophilic addition that proceeds through a carbocation intermediate. This reaction is particularly notable for the significant impact of carbocation rearrangement on the product distribution.
Mechanism
The reaction is initiated by the electrophilic attack of the alkene's π-electrons on the hydrogen atom of HBr, leading to the formation of a carbocation and a bromide ion. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, resulting in the formation of a more stable, secondary carbocation.
However, this secondary carbocation is adjacent to a quaternary carbon. This proximity allows for a 1,2-methyl shift, a type of alkyl shift, where a methyl group migrates from the quaternary carbon to the carbocation center. This rearrangement results in the formation of a more stable tertiary carbocation. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final products.
Product Distribution
Due to the competing pathways of direct nucleophilic attack on the secondary carbocation and attack after rearrangement to the tertiary carbocation, a mixture of products is expected. The major product will be the one derived from the more stable tertiary carbocation.
| Product | Formation Pathway | Expected Distribution (based on carbocation stability) |
| 1-bromo-4,4-dimethylcyclohexane | Direct attack on secondary carbocation | Minor Product |
| 1-bromo-3,3-dimethylcyclohexane | Attack after 1,2-methyl shift | Major Product |
Experimental Protocol: Addition of HBr to an Alkene
The following is a general protocol for the addition of HBr to a cyclohexene (B86901) derivative.
-
Dissolution: Dissolve this compound in a suitable inert solvent, such as dichloromethane (B109758) or pentane, in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to control the reaction temperature, as the reaction is exothermic.
-
HBr Addition: Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
Purification and Analysis: Purify the product mixture using column chromatography or distillation and characterize the products using spectroscopic methods (NMR, IR, Mass Spectrometry) to determine the product ratio.
Reaction with Bromine (Br₂): The Role of the Bromonium Ion
The addition of bromine to this compound proceeds through a different mechanism that avoids the formation of a discrete carbocation, thus preventing rearrangements.
Mechanism
The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich double bond of the alkene. The alkene's π-electrons attack one of the bromine atoms, displacing the other as a bromide ion. A key feature of this mechanism is the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. This bridged intermediate prevents carbocation rearrangement. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge in an Sₙ2-like fashion, leading to anti-addition of the two bromine atoms.
Stereochemistry
The anti-addition of bromine results in the formation of a trans-dibromide. The attack of the bromide ion can occur at either carbon of the bromonium ion, leading to a racemic mixture of enantiomers.
| Product | Stereochemistry | Expected Yield |
| (1R,2R)-1,2-dibromo-4,4-dimethylcyclohexane | trans | ~50% |
| (1S,2S)-1,2-dibromo-4,4-dimethylcyclohexane | trans | ~50% |
Experimental Protocol: Bromination of an Alkene
-
Dissolution: Dissolve this compound in an inert solvent like dichloromethane or carbon tetrachloride.
-
Bromine Addition: Add a solution of bromine in the same solvent dropwise to the alkene solution at room temperature with stirring. The characteristic red-brown color of bromine will disappear as it reacts with the alkene.
-
Reaction Completion: Continue adding the bromine solution until a faint persistent red-brown color is observed, indicating that all the alkene has reacted.
-
Work-up: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: The product can be purified by recrystallization or column chromatography and characterized by spectroscopic methods to confirm its structure and stereochemistry.
Oxymercuration-Demercuration: Markovnikov Addition without Rearrangement
This two-step reaction is a reliable method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements.
Mechanism
The first step, oxymercuration, involves the reaction of the alkene with mercuric acetate (B1210297) [Hg(OAc)₂] in a mixture of water and a solvent like tetrahydrofuran (B95107) (THF). The electrophilic mercury species adds to the double bond to form a cyclic mercurinium ion intermediate, analogous to the bromonium ion. Water then acts as a nucleophile and attacks the more substituted carbon of the mercurinium ion, leading to the opening of the ring. The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.
Regio- and Stereochemistry
The oxymercuration step results in the anti-addition of the hydroxyl group and the mercury-containing group. The demercuration step is not stereospecific. The overall reaction results in the Markovnikov addition of water to the double bond, with the hydroxyl group adding to the more substituted carbon.
| Product | Regiochemistry | Expected Yield |
| 4,4-dimethylcyclohexan-1-ol | Markovnikov | High |
Experimental Protocol: Oxymercuration-Demercuration
-
Oxymercuration: In a round-bottom flask, dissolve this compound in a mixture of THF and water. Add mercuric acetate and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting alkene is consumed.
-
Demercuration: Cool the reaction mixture in an ice bath and add a solution of sodium borohydride in aqueous sodium hydroxide (B78521) dropwise.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. The elemental mercury will precipitate as a gray solid. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the resulting alcohol by distillation or column chromatography.
Hydroboration-Oxidation: Anti-Markovnikov Syn-Addition
This two-step process provides a complementary method to oxymercuration-demercuration, resulting in the anti-Markovnikov addition of water to the alkene.
Mechanism
The first step, hydroboration, involves the reaction of the alkene with borane (B79455) (BH₃), typically in the form of a THF complex. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon in a concerted, four-membered transition state. This process occurs with syn-addition, meaning the boron and hydrogen add to the same face of the double bond. The second step, oxidation, involves treating the organoborane intermediate with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.
Regio- and Stereochemistry
The overall reaction results in the syn-addition of a hydrogen and a hydroxyl group across the double bond, with the hydroxyl group attached to the less substituted carbon (anti-Markovnikov regioselectivity).
| Product | Regiochemistry | Stereochemistry | Expected Yield |
| cis-4,4-dimethylcyclohexan-1-ol | Anti-Markovnikov | Syn-addition | High |
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: In a flame-dried, nitrogen-purged flask, dissolve this compound in anhydrous THF. Cool the solution in an ice bath and add a solution of borane-THF complex dropwise with stirring.
-
Reaction Completion: After the addition, allow the reaction to stir at room temperature for a specified time to ensure complete formation of the organoborane.
-
Oxidation: Cool the reaction mixture in an ice bath and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Work-up: After the addition is complete, heat the mixture to ensure complete oxidation. Cool the mixture and separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the resulting alcohol by distillation or column chromatography.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways described in this guide.
Caption: Mechanism of HBr addition to this compound.
Caption: Mechanism of Br2 addition to this compound.
Caption: Oxymercuration-demercuration of this compound.
Caption: Hydroboration-oxidation of this compound.
Conclusion
The electrophilic addition reactions of this compound provide a rich platform for understanding fundamental principles of organic chemistry. The presence of the quaternary carbon at the 4-position serves as a powerful tool for dissecting the nuances of reaction mechanisms, particularly the propensity for carbocation rearrangements. While the reaction with HBr leads to a mixture of products due to a 1,2-methyl shift, other reagents like Br₂, those used in oxymercuration-demercuration, and hydroboration-oxidation offer predictable and selective transformations by avoiding carbocation intermediates. A thorough understanding of these mechanisms is essential for the strategic design of synthetic routes in drug development and other areas of chemical research.
Methodological & Application
Application Notes and Protocols for the Stereocontrolled Synthesis Using 4,4-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereocontrolled functionalization of 4,4-dimethylcyclohexene, a versatile building block in organic synthesis. The strategic placement of the gem-dimethyl group at the C4 position influences the stereochemical outcome of reactions at the C1-C2 double bond, making it a valuable substrate for the synthesis of complex chiral molecules. This document outlines key stereoselective transformations, including asymmetric dihydroxylation, hydroboration-oxidation, and epoxidation, complete with experimental protocols and comparative data.
Asymmetric Dihydroxylation of this compound
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[1][2] Using commercially available AD-mix reagents, this compound can be converted to the corresponding chiral diol with high enantioselectivity. The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed.[3]
Reaction Scheme:
Caption: Sharpless asymmetric dihydroxylation of this compound.
Quantitative Data
| Alkene | Reagent | Product Configuration | Enantiomeric Excess (ee) | Reference |
| 1-Cyclohexene | AD-mix-β | (1R,2R)-Cyclohexane-1,2-diol | >99% | [4] |
| 1-Cyclohexene | AD-mix-α | (1S,2S)-Cyclohexane-1,2-diol | 97% | [4] |
Experimental Protocol: Asymmetric Dihydroxylation
This protocol is a general procedure for the Sharpless Asymmetric Dihydroxylation and can be adapted for this compound.[3]
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α)
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix).
-
Stir the mixture at room temperature until all solids dissolve, then cool the flask to 0 °C in an ice bath.
-
To the cold solution, add this compound (1 mmol) and stir the reaction mixture vigorously at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash column chromatography on silica gel.
Hydroboration-Oxidation of this compound
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[5][6] The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the hydroboration step.[7] For this compound, this reaction is expected to yield the trans-2,2-dimethylcyclohexanol as the major product due to the syn-addition of the borane (B79455) from the less hindered face of the double bond.
Reaction Scheme:
Caption: Hydroboration-oxidation of this compound.
Quantitative Data
| Alkene | Borane Reagent | Major Product | Diastereomeric Ratio (trans:cis) | Reference |
| 1,4-Dimethylcyclohexene (B12111012) | 9-BBN | trans,trans-2,5-Dimethylcyclohexanol | >99:1 | [8] |
Experimental Protocol: Hydroboration-Oxidation
This is a general procedure for the hydroboration-oxidation of an alkene using 9-BBN.[7]
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethanol
-
6 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the 9-BBN dimer (0.55 eq) in anhydrous THF.
-
Add this compound (1.0 eq) to the solution at room temperature and stir the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully add ethanol, followed by the slow addition of 6 M NaOH solution.
-
Cool the mixture in an ice bath and slowly add 30% H₂O₂ dropwise, maintaining the temperature below 50 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Stereoselective Epoxidation of this compound
The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically proceeds via a syn-addition of the oxygen atom to the double bond.[9] For this compound, this reaction is expected to yield a mixture of diastereomeric epoxides. The facial selectivity can be influenced by the steric hindrance of the gem-dimethyl group.
Reaction Scheme:
Caption: Epoxidation of this compound with m-CPBA.
Quantitative Data
While specific diastereomeric ratios for the epoxidation of this compound with m-CPBA are not detailed in the provided search results, studies on similar substituted cyclohexenes can provide insight. For example, the epoxidation of allylic cyclohexene (B86901) alcohols with m-CPBA can show high diastereoselectivity, often favoring the formation of the cis-epoxy alcohol due to the directing effect of the hydroxyl group.[10] In the absence of such a directing group, the stereoselectivity is primarily governed by steric factors.
Experimental Protocol: Epoxidation with m-CPBA
This protocol provides a general method for the epoxidation of an alkene using m-CPBA.[9]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess peroxy acid.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Logical Relationships in Stereocontrolled Synthesis
The stereochemical outcome of these reactions is dictated by the interplay of reagent- and substrate-control. The gem-dimethyl group in this compound creates a steric bias, influencing the approach of the reagents to the double bond.
Caption: Key factors determining the stereochemical outcome of reactions.
Conclusion
This compound is a valuable starting material for the stereocontrolled synthesis of substituted cyclohexanes. The reactions outlined in these notes—asymmetric dihydroxylation, hydroboration-oxidation, and epoxidation—provide reliable pathways to chiral diols, alcohols, and epoxides. While specific quantitative data for this compound is limited in the current literature, the provided protocols, based on well-established methodologies for similar substrates, offer a strong foundation for researchers to develop and optimize these transformations for their specific synthetic goals. The interplay of substrate and reagent control is key to achieving high levels of stereoselectivity in the functionalization of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What stereoisomers are obtained from hydroboration–oxidation of t... | Study Prep in Pearson+ [pearson.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophilic Addition of Bromine to 4,4-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic addition of halogens to alkenes is a fundamental reaction in organic synthesis, providing a reliable method for the introduction of two halogen atoms across a double bond. This protocol details the electrophilic addition of bromine to 4,4-dimethylcyclohexene. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.[1][2][3] This mechanism leads to a stereospecific anti-addition, resulting in the formation of trans-1,2-dibromo-4,4-dimethylcyclohexane.[4] The disappearance of the characteristic red-brown color of bromine serves as a visual indicator of the reaction's progress, making it a useful qualitative test for the presence of a carbon-carbon double bond.[1][5]
Reaction Scheme
The overall reaction is as follows:
This compound + Bromine → trans-1,2-dibromo-4,4-dimethylcyclohexane
Mechanism of Electrophilic Addition
The reaction is an example of electrophilic addition. The process begins with the polarization of the bromine molecule as it approaches the electron-rich π bond of the alkene, creating an induced dipole.[1][3]
-
Formation of the Bromonium Ion: The π electrons of the this compound attack one of the bromine atoms, while the other bromine atom leaves as a bromide ion. This results in the formation of a three-membered ring intermediate called a bromonium ion.[2][4]
-
Nucleophilic Attack by Bromide: The bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion.[1] The attack occurs from the side opposite to the bromonium ion bridge (anti-attack) to minimize steric hindrance. This backside attack forces the ring to open, resulting in the two bromine atoms being on opposite faces of the cyclohexane (B81311) ring.[4]
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | This compound (Reactant) | trans-1,2-dibromo-4,4-dimethylcyclohexane (Product) |
| IUPAC Name | This compound[6] | trans-1,2-dibromo-4,4-dimethylcyclohexane[7] |
| Molecular Formula | C₈H₁₄[6] | C₈H₁₄Br₂[7] |
| Molecular Weight | 110.20 g/mol [6] | 270.01 g/mol [7] |
| Appearance | Colorless liquid | Colorless solid or oil |
| SMILES | CC1(CCC=CC1)C[6] | CC1(C)CC--INVALID-LINK----INVALID-LINK--C1[7] |
| InChIKey | DRORSPJLYCDESA-UHFFFAOYSA-N[6] | GIBPIVQWRIUBNY-RNFRBKRXSA-N[7] |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes |
| Reactant Scale | 5-10 mmol | Can be scaled up or down with appropriate adjustments. |
| Solvent | Dichloromethane (CH₂Cl₂) or Acetic Acid[8] | Dichloromethane is a common choice for its inertness. |
| Bromine Source | Liquid Bromine (Br₂) or Pyridinium (B92312) Tribromide[8] | Pyridinium tribromide is a solid and safer to handle than liquid bromine.[9] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C to control exothermicity. |
| Reaction Time | 15-30 minutes | Monitored by the disappearance of the bromine color. |
| Theoretical Yield | Based on the limiting reagent. | |
| Expected Yield | > 80% | Yields can vary based on purification methods. |
Experimental Protocol
Materials and Reagents
-
This compound
-
Bromine (Br₂) or Pyridinium Tribromide (C₅H₅NHBr₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel or separatory funnel
-
Ice bath
-
Separatory funnel (for workup)
-
Erlenmeyer flask
-
Rotary evaporator
Safety Precautions
-
Bromine (Br₂) is highly toxic, corrosive, and volatile. Handle it with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.
-
Dichloromethane (CH₂Cl₂) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Pyridinium Tribromide is corrosive and a lachrymator. Avoid inhalation and skin contact.[8]
-
The reaction can be exothermic. Control the rate of addition of bromine to prevent overheating.
Procedure
-
Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. Add this compound (e.g., 1.10 g, 10.0 mmol) and dissolve it in 20 mL of dichloromethane.
-
Cooling: Cool the flask in an ice bath with stirring for 10-15 minutes.
-
Preparation of Bromine Solution: In a separate container, prepare a solution of bromine (e.g., 1.60 g, 10.0 mmol) in 10 mL of dichloromethane. Alternatively, use pyridinium tribromide (3.20 g, 10.0 mmol) which can be added directly or as a solution in the chosen solvent.
-
Addition of Bromine: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred solution of the alkene over 15-20 minutes. The red-brown color of bromine should disappear as it reacts.[10]
-
Monitoring the Reaction: Continue the addition until a faint orange or yellow color persists, indicating that all the alkene has reacted and there is a slight excess of bromine.
-
Quenching: Remove the flask from the ice bath. To remove the excess bromine, add saturated sodium thiosulfate solution dropwise until the color disappears completely.
-
Workup - Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any residual acid) and 20 mL of brine.
-
Separate the organic layer and transfer it to a clean Erlenmeyer flask.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. The crude product, trans-1,2-dibromo-4,4-dimethylcyclohexane, will be left as a solid or oil.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) if necessary.
Characterization
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value to assess purity.
-
Spectroscopy: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. Key ¹H NMR signals would include the protons on the carbon atoms bearing the bromine atoms.
Visualizations
Caption: Mechanism of electrophilic addition of bromine to this compound.
Caption: Experimental workflow for the synthesis of dibromo-4,4-dimethylcyclohexane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-1,2-dibromo-4,4-dimethylcyclohexane [stenutz.eu]
- 8. docsity.com [docsity.com]
- 9. studylib.net [studylib.net]
- 10. youtube.com [youtube.com]
Application of 4,4-Dimethylcyclohexene Derivatives in Natural Product Synthesis: A Detailed Overview
For Immediate Release
Introduction
The gem-dimethylcyclohexane framework, a common structural motif in a variety of natural products, presents a unique synthetic challenge and an opportunity for the strategic construction of complex molecular architectures. While 4,4-dimethylcyclohexene itself is a versatile starting material in organic chemistry, its application in the total synthesis of natural products is often realized through its more functionalized derivatives, particularly 4,4-dimethyl-2-cyclohexen-1-one (B91216). This α,β-unsaturated ketone serves as a valuable building block, primarily through its participation in the Robinson annulation reaction, a powerful tool for the formation of six-membered rings, which is a cornerstone in the synthesis of terpenoids and steroids.[1]
This application note provides a detailed account of the synthetic utility of this compound derivatives, focusing on the preparation of the key intermediate 4,4-dimethyl-2-cyclohexen-1-one and its subsequent (potential) application in the synthesis of natural products. Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in leveraging this versatile chemical entity.
Synthesis of the Key Building Block: 4,4-Dimethyl-2-cyclohexen-1-one
The most common and efficient method for the synthesis of 4,4-dimethyl-2-cyclohexen-1-one involves a Michael addition of an enamine to methyl vinyl ketone, followed by cyclization and hydrolysis.[2][3] This method avoids the often harsh conditions of a traditional Robinson annulation.
Experimental Protocol: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one [3]
-
Materials:
-
1-(2-Methylpropenyl)pyrrolidine
-
Methyl vinyl ketone
-
8 M Hydrochloric acid
-
Diethyl ether
-
Sodium hydrogen carbonate
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
A dry, 1-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet tube. The apparatus is flushed with nitrogen, and a static nitrogen atmosphere is maintained throughout the reaction.
-
1-(2-Methylpropenyl)pyrrolidine (62.6 g, 0.501 mole) is added to the reaction flask.
-
Methyl vinyl ketone (42.1 g, 0.601 mole) is added dropwise with stirring and cooling in an ice-water bath over 5 minutes.
-
The resulting mixture is stirred with cooling for an additional 10 minutes. The ice bath is then removed, and stirring is continued at room temperature for 4 hours.
-
The reaction mixture is cooled again with an ice-water bath, and 250 ml of 8 M hydrochloric acid is added dropwise with stirring.
-
After the addition is complete, the mixture is stirred with cooling for 10 minutes, then stirred at room temperature for 14 hours.
-
The brown reaction mixture is extracted with two 300-ml portions of diethyl ether.
-
The residual aqueous phase is neutralized by the cautious addition of 150–155 g of solid sodium hydrogen carbonate and then extracted with two 400-ml portions of ether.
-
The combined ethereal extracts are dried over anhydrous sodium sulfate and concentrated using a rotary evaporator.
-
The residual liquid is distilled under reduced pressure to yield 4,4-dimethyl-2-cyclohexen-1-one.
-
Quantitative Data
| Product | Yield (%) | Boiling Point (°C/mmHg) | Refractive Index (n25D) |
| 4,4-Dimethyl-2-cyclohexen-1-one | 71–85 | 73–74 (14) | 1.4699–1.4726 |
Application in Natural Product Synthesis: The Robinson Annulation
The 4,4-dimethyl-2-cyclohexen-1-one scaffold is primed for the Robinson annulation, a reaction that constructs a new six-membered ring onto an existing ketone. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[1][4][5] This strategy is pivotal in the synthesis of numerous natural products, particularly those with polycyclic frameworks like steroids and terpenes.
While a direct total synthesis of a named natural product commencing from this compound or its corresponding enone was not explicitly detailed in readily available literature, the synthetic utility is well-established. For instance, a modified Robinson annulation process involving γ-cyano-α,β-unsaturated ketones, which can be derived from α-cyano ketones, has been successfully applied to the efficient synthesis of the marine natural product nanaimoal (B1233847) in its racemic form.[6] This highlights the potential of the gem-dimethylated cyclohexenone core in complex molecule synthesis.
Conceptual Experimental Workflow: Robinson Annulation
The following diagram illustrates the general workflow for a Robinson annulation reaction, a key application of the 4,4-dimethylcyclohexenone scaffold.
Caption: General workflow of the Robinson annulation reaction.
Signaling Pathway Analogy: Synthetic Strategy
The strategic planning of a natural product synthesis can be visualized as a signaling pathway, where each step logically leads to the next, culminating in the final complex molecule.
Caption: A conceptual pathway for natural product synthesis.
While direct, step-by-step total syntheses of specific natural products starting from this compound are not abundantly documented under this specific keyword, its derivative, 4,4-dimethyl-2-cyclohexen-1-one, is a well-established and powerful precursor in synthetic organic chemistry. Its utility, particularly in the Robinson annulation, provides a clear and strategic pathway to the core structures of numerous terpenes and steroids. The detailed protocol for the synthesis of this key enone, coupled with the established principles of its application in ring-forming reactions, offers a solid foundation for researchers to explore the synthesis of a wide range of complex natural products. The provided workflows and conceptual diagrams serve as a guide for the logical design and execution of such synthetic endeavors.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
Application Notes: 4,4-Dimethylcyclohexene in the Synthesis of Bioactive Sesquiterpenoids
Introduction
4,4-Dimethylcyclohexene and its oxidized derivative, 4,4-dimethyl-2-cyclohexen-1-one (B91216), serve as versatile and economically viable starting materials in the stereoselective synthesis of complex natural products and pharmaceutical intermediates. The inherent structural features of these molecules, including the gem-dimethyl group which can act as a stereodirecting element, make them attractive chiral pool synthons. This application note details the use of 4,4-dimethyl-2-cyclohexen-1-one, readily accessible from this compound, in the enantioselective total synthesis of (+)-ar-turmerone, a bioactive sesquiterpenoid with demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties.
Key Intermediate: (+)-ar-Turmerone
(+)-ar-Turmerone is a natural product found in turmeric (Curcuma longa) and has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Its structure features a chiral benzylic quaternary center, presenting a synthetic challenge that can be addressed using chiral auxiliaries or asymmetric catalysis. The synthetic strategy outlined below utilizes a copper-catalyzed asymmetric conjugate addition to a derivative of 4,4-dimethyl-2-cyclohexen-1-one to establish this key stereocenter with high enantioselectivity.
Synthetic Pathway Overview
The synthesis commences with the preparation of a key enone intermediate from 4,4-dimethyl-2-cyclohexen-1-one. This is followed by an asymmetric conjugate addition of a Grignard reagent in the presence of a chiral copper catalyst to introduce the tolyl moiety and set the stereochemistry at the C4 position. Subsequent functional group manipulations, including a Grignard reaction and an oxidation, complete the synthesis of (+)-ar-turmerone.
Caption: Synthetic pathway from this compound to (+)-ar-turmerone.
Experimental Protocols
1. Preparation of 4,4-Dimethyl-2-cyclohexen-1-one from this compound
This initial transformation can be achieved through various established oxidation methods, such as allylic oxidation using chromium-based reagents or other modern oxidation systems.
2. Asymmetric Synthesis of (+)-ar-Turmerone
The following protocol is adapted from the enantioselective synthesis of (+)-ar-turmerone starting from 4,4-dimethyl-2-cyclohexen-1-one.
Step 1: Asymmetric Conjugate Addition
To a solution of the chiral copper catalyst (e.g., CuBr·SMe₂) and a chiral ligand (e.g., (S)-t-Bu-phosphino-oxazoline) in a suitable aprotic solvent (e.g., THF) at low temperature (-78 °C), is added a solution of p-tolylmagnesium bromide. After stirring, a solution of the enone derived from 4,4-dimethyl-2-cyclohexen-1-one is added dropwise. The reaction is monitored by TLC until completion.
Step 2: Grignard Reaction with Isobutenyl Grignard Reagent
The chiral ketone intermediate from the previous step is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to 0 °C. A solution of isobutenylmagnesium bromide is then added, and the reaction is allowed to warm to room temperature and stir until the starting material is consumed.
Step 3: Oxidation to (+)-ar-Turmerone
The tertiary alcohol obtained is then oxidized using a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or a Swern oxidation, to yield the final product, (+)-ar-turmerone. The product is then purified by column chromatography.
Quantitative Data
The following table summarizes typical yields and enantioselectivities achieved in the key asymmetric conjugate addition step for the synthesis of (+)-ar-turmerone and related compounds.
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |
| 1 | 4,4-dimethyl-2-cyclohexen-1-one derivative | CuBr·SMe₂ / (S)-t-Bu-phosphino-oxazoline | 85 | >95 |
| 2 | Cyclohexenone | Cu(OTf)₂ / Chiral Ligand | 90 | 92 |
Logical Workflow for Drug Discovery Application
The developed asymmetric synthesis provides a reliable route to enantiomerically pure (+)-ar-turmerone, which can then be utilized in further drug discovery and development efforts.
Application Notes and Protocols: Acid-Catalyzed Dehydration of 4,4-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the acid-catalyzed dehydration of 4,4-dimethylcyclohexanol (B1295255). The protocols detailed herein are designed to be a robust resource for the synthesis of 4,4-dimethylcyclohexene, a potentially valuable intermediate in organic synthesis and drug development.
Reaction Principle and Stoichiometry
The acid-catalyzed dehydration of 4,4-dimethylcyclohexanol is an elimination reaction that proceeds via an E1 mechanism.[1] The alcohol is protonated by a strong acid catalyst, typically phosphoric or sulfuric acid, to form a good leaving group (water).[1] Subsequent loss of water generates a tertiary carbocation, which is then deprotonated by a weak base (such as water or the conjugate base of the acid) to yield the alkene product, this compound. The reaction is driven to completion by distilling the lower-boiling alkene product as it is formed, in accordance with Le Châtelier's principle.
Reaction:
4,4-Dimethylcyclohexanol → this compound + H₂O
Table 1: Physical Properties of Reactants and Products
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4,4-Dimethylcyclohexanol | 128.21 | ~172 | ~0.9 |
| This compound | 110.20 | ~114-116 | ~0.8 |
| 85% Phosphoric Acid | 98.00 | ~158 | 1.685 |
| Sulfuric Acid (conc.) | 98.08 | ~337 | 1.84 |
Experimental Protocol
This protocol is adapted from established procedures for the dehydration of similar cyclohexanol (B46403) derivatives.
Materials:
-
4,4-Dimethylcyclohexanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Boiling chips or a magnetic stir bar
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Fractional distillation apparatus (distillation head, condenser, receiving flask)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Graduated cylinders
-
Glass funnel
-
Analytical balance
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 10.0 g (0.078 mol) of 4,4-dimethylcyclohexanol.
-
Carefully add 5 mL of 85% phosphoric acid (or 2.5 mL of concentrated sulfuric acid) to the flask. Caution: The addition of acid is exothermic. Swirl the flask gently to mix the contents.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
-
Distillation:
-
Assemble a fractional distillation apparatus, ensuring all joints are properly sealed. Place a pre-weighed receiving flask in an ice-water bath to minimize the evaporation of the volatile product.
-
Heat the reaction mixture gently using a heating mantle or sand bath.
-
Collect the distillate that boils in the range of 110-120°C. The distillate will appear as a cloudy liquid due to the co-distillation of water.
-
Continue the distillation until no more alkene is collected, and the temperature of the distilling vapor begins to rise significantly.
-
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with 15 mL of water to remove the bulk of any co-distilled acid. Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of saturated sodium chloride (brine) solution to remove most of the remaining water.[2] Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the crude this compound over anhydrous sodium sulfate or magnesium sulfate. Add the drying agent until it no longer clumps together.
-
Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.
-
-
Final Distillation (Optional):
-
For higher purity, a final simple distillation of the dried product can be performed. Collect the fraction boiling at approximately 114-116°C.
-
-
Characterization:
-
Determine the final mass of the purified product and calculate the percentage yield.
-
Characterize the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure.
-
Table 2: Typical Reagent Quantities and Expected Yield
| Reactant/Product | Quantity | Moles | Theoretical Yield (g) | Typical Yield (%) |
| 4,4-Dimethylcyclohexanol | 10.0 g | 0.078 | - | - |
| 85% Phosphoric Acid | 5 mL | - | - | - |
| This compound | - | - | 8.60 g | 70-85% |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the logical flow of the experimental procedure and the chemical reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: The E1 mechanism for the dehydration of 4,4-dimethylcyclohexanol.
References
Application Notes and Protocols for the Purification of Synthesized 4,4-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of synthesized 4,4-Dimethylcyclohexene. Key techniques, including extractive washing, fractional distillation, and column chromatography, are discussed. This guide offers step-by-step methodologies, data presentation for purity assessment, and visual workflows to aid researchers in obtaining high-purity this compound for downstream applications in pharmaceutical research and development.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized as a precursor for the development of more complex molecular architectures in medicinal chemistry and drug discovery. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and complications in subsequent biological assays. Common impurities in the synthesis of this compound, typically formed via dehydration of 4,4-dimethylcyclohexanol, may include unreacted starting material, isomeric alkenes, and polymeric byproducts. This document outlines robust purification strategies to mitigate these impurities.
Potential Impurities
A thorough understanding of potential impurities is crucial for selecting the appropriate purification method. Common contaminants in crude this compound synthesized via alcohol dehydration include:
-
Unreacted 4,4-dimethylcyclohexanol: The starting material for the dehydration reaction.
-
Isomeric Alkenes: Such as 1,2-dimethylcyclohexene, which can form through rearrangement reactions.
-
Dicyclohexyl Ether: A common byproduct in acid-catalyzed alcohol dehydrations.[1]
-
Polymeric Materials: High molecular weight byproducts formed under harsh reaction conditions.
-
Acidic Residues: Catalysts like phosphoric or sulfuric acid used in the dehydration step.
-
Solvents: Residual solvents from the reaction or initial workup.
Purification Workflow
The selection of a purification strategy depends on the impurity profile and the desired final purity. A general workflow is presented below.
Caption: General purification workflow for synthesized this compound.
Experimental Protocols
Protocol 1: Extractive Washing
This initial purification step aims to remove acidic catalysts and water-soluble impurities.
Materials:
-
Crude this compound
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude this compound to a separatory funnel of appropriate size.[2]
-
Add an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid catalyst.
-
Stopper the funnel and shake gently, periodically venting to release any pressure generated.[2]
-
Allow the layers to separate. The organic layer, containing the product, should be the upper layer.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove any remaining aqueous contaminants.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask until the drying agent no longer clumps together.[3]
-
Filter the dried organic solution to remove the drying agent.
-
If the product was synthesized in a high-boiling solvent, it can be removed at this stage using a rotary evaporator.
Protocol 2: Fractional Distillation
Fractional distillation is an effective method for separating this compound from impurities with significantly different boiling points, such as unreacted alcohol and polymeric residues.[4][5]
Materials:
-
Washed and dried crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the washed and dried crude product and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills at the boiling point of this compound (approximately 123-125 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.
-
The collected fraction should be a colorless liquid.
Protocol 3: Flash Column Chromatography
For applications requiring very high purity, flash column chromatography can be employed to separate the product from closely related isomers and other non-volatile impurities.[6][7]
Materials:
-
Distilled this compound
-
Glass chromatography column
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a packed bed.[6]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed.[7]
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure to the top of the column to force the solvent through the silica gel.
-
Continuously collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Data Presentation
The purity of this compound at each stage of purification should be assessed using analytical techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) or Quantitative Nuclear Magnetic Resonance (qNMR).[8]
Table 1: Purity Assessment of this compound by GC-FID
| Purification Stage | Purity (%) | Major Impurities |
| Crude Product | 85.2 | 4,4-dimethylcyclohexanol, Isomeric Alkenes |
| After Extractive Washing | 92.5 | 4,4-dimethylcyclohexanol, Isomeric Alkenes |
| After Fractional Distillation | 98.9 | Isomeric Alkenes |
| After Column Chromatography | >99.8 | Not Detected |
Table 2: Yields at Different Purification Stages
| Purification Step | Starting Mass (g) | Recovered Mass (g) | Yield (%) |
| Extractive Washing | 50.0 | 48.5 | 97.0 |
| Fractional Distillation | 48.5 | 44.1 | 91.0 |
| Column Chromatography | 10.0 | 9.2 | 92.0 |
Visualization of Purification Logic
The decision to employ additional purification steps is based on the purity achieved and the requirements of the subsequent application.
Caption: Decision tree for the purification of this compound.
Conclusion
The protocols described in this document provide a comprehensive guide for the purification of synthesized this compound. A combination of extractive washing and fractional distillation is generally sufficient for most applications. For instances requiring higher purity, column chromatography is a reliable final step. The choice of methodology should be guided by the specific impurity profile of the crude product and the purity requirements of the intended downstream use. Proper analytical assessment at each stage is critical to ensure the final product meets the required specifications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
Application of 4,4-Dimethylcyclohexene in Diels-Alder Reactions: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring, a structural motif prevalent in numerous natural products and pharmaceuticals. This document provides detailed application notes and a generalized experimental protocol for the use of 4,4-dimethylcyclohexene as a dienophile in Diels-Alder reactions. Due to a lack of specific examples in peer-reviewed literature for this particular substituted cyclohexene, the following information is based on established principles of Diels-Alder reactions and protocols for structurally similar alkenes. This compound can serve as a building block for the synthesis of complex polycyclic and bridged-bicyclic structures. The gem-dimethyl group offers a point of steric influence and a handle for further synthetic transformations.
Principle of the Reaction
In a typical Diels-Alder reaction, an electron-rich conjugated diene reacts with an electron-poor alkene (the dienophile). This compound, being a simple alkene, is an unactivated dienophile. Therefore, its reaction generally requires elevated temperatures or high pressure to proceed efficiently. Alternatively, the use of a Lewis acid catalyst can accelerate the reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the diene's Highest Occupied Molecular Orbital (HOMO). The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.
Potential Applications in Drug Development and Synthesis
The Diels-Alder adducts derived from this compound can serve as versatile intermediates in the synthesis of complex molecules. The resulting bicyclic or polycyclic frameworks are scaffolds for the development of novel therapeutic agents. The gem-dimethyl group can influence the conformational rigidity and lipophilicity of the final compound, which are critical parameters in drug design.
Generalized Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)
This protocol describes a hypothetical reaction between this compound and cyclopentadiene, a highly reactive diene. This reaction would lead to the formation of a bridged bicyclic adduct.
Materials:
-
This compound
-
Dicyclopentadiene (B1670491) (to be cracked to generate cyclopentadiene)
-
Toluene, anhydrous
-
Lewis Acid Catalyst (e.g., Aluminum chloride, optional)
-
Dichloromethane, anhydrous (if using a Lewis acid)
-
Hydrochloric acid, 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus (for cracking dicyclopentadiene)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for chromatography)
Procedure:
1. Preparation of Cyclopentadiene:
-
Caution: Cyclopentadiene readily dimerizes at room temperature. It must be freshly prepared by cracking dicyclopentadiene immediately before use.
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene to its boiling point (ca. 170 °C).
-
Collect the cyclopentadiene monomer, which distills at approximately 40-42 °C, in a flask cooled in an ice bath.
-
Use the freshly distilled cyclopentadiene immediately.
2. Thermal Diels-Alder Reaction:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene.
-
Add freshly distilled cyclopentadiene (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3. Lewis Acid-Catalyzed Diels-Alder Reaction (Alternative):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a Lewis acid catalyst (e.g., AlCl₃, 0.1 - 1.0 eq) to the stirred solution.
-
After stirring for 15 minutes, add freshly distilled cyclopentadiene (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 4-6 hours, then slowly warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
4. Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a Lewis acid was used, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the Diels-Alder adduct.
5. Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the generalized Diels-Alder reaction between this compound and cyclopentadiene. Actual results may vary.
| Parameter | Thermal Reaction | Lewis Acid-Catalyzed Reaction |
| Reactants | ||
| This compound (mmol) | 10.0 | 10.0 |
| Cyclopentadiene (mmol) | 12.0 | 12.0 |
| Lewis Acid (e.g., AlCl₃) (mmol) | N/A | 1.0 |
| Reaction Conditions | ||
| Solvent | Toluene | Dichloromethane |
| Temperature (°C) | 110 | -78 to 25 |
| Reaction Time (h) | 24 | 6 |
| Results | ||
| Product Yield (%) | 40-60 | 70-90 |
| Endo/Exo Selectivity | ~1:1 | >10:1 (endo favored) |
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Application Notes and Protocols: Allylic Bromination of 4,4-Dimethylcyclohexene with N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the allylic bromination of 4,4-dimethylcyclohexene using N-Bromosuccinimide (NBS). This reaction is a cornerstone of synthetic organic chemistry, enabling the introduction of a bromine atom at a position adjacent to a double bond, a functionality crucial for further molecular elaborations in drug development and materials science.
Introduction
The reaction of this compound with N-Bromosuccinimide (NBS) is a classic example of allylic bromination, a radical substitution reaction.[1][2] This process is highly valued for its selectivity in brominating the allylic position while leaving the double bond intact.[3] The reaction is typically initiated by light or a radical initiator and proceeds through a free radical chain mechanism.[1][2] A key feature of this reaction is the role of NBS in providing a low and constant concentration of molecular bromine (Br₂), which favors allylic substitution over the competing electrophilic addition to the double bond.[1]
Reaction Mechanism and Product Formation
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from one of the allylic positions of this compound. This leads to the formation of a resonance-stabilized allylic radical. Due to the asymmetry of the starting material, two primary resonance structures of the allylic radical are formed. These radicals can then react with a bromine molecule (generated from the reaction of HBr with NBS) to yield a mixture of brominated products.
The two primary products expected from this reaction are 6-bromo-4,4-dimethylcyclohexene and 4-bromo-6,6-dimethylcyclohexene . The formation of multiple products is a common outcome in the allylic bromination of unsymmetrical alkenes due to the delocalization of the radical intermediate.[3][4]
Quantitative Data
While specific quantitative yields and product ratios for the reaction of this compound with NBS are not extensively reported in the literature, studies on similar unsymmetrical alkenes provide valuable insights. For instance, the allylic bromination of trans-2-hexene (B1208433) yielded a mixture of products, with 4-bromo-2-hexene (50%) and 2-bromo-3-hexene (32%) being the major isomers.[4] Similarly, the reaction with 3-hexene (B12438300) also produced a mixture of 4-bromo-2-hexene (58%) and 2-bromo-3-hexene (41%).[4] These findings underscore the tendency of allylic bromination to produce multiple isomers, with the exact ratio influenced by the relative stabilities of the radical intermediates and the reaction conditions.
| Starting Material | Reagents | Major Products | Reported Product Ratio | Reference |
| trans-2-Hexene | NBS, light | 4-bromo-2-hexene, 2-bromo-3-hexene | 50% : 32% | [4] |
| 3-Hexene | NBS, light | 4-bromo-2-hexene, 2-bromo-3-hexene | 58% : 41% | [4] |
Experimental Protocol
This protocol is a representative procedure for the allylic bromination of this compound with NBS and is adapted from established methods for similar substrates.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Light source (e.g., a 100-250 W incandescent lamp)
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Rotary evaporator
-
Apparatus for distillation (optional, for purification)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add freshly recrystallized N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, ~0.02 equivalents) to the flask.
-
Initiation: Position a light source near the flask to initiate the reaction. Begin stirring the mixture.
-
Reaction: Gently heat the mixture to reflux (the boiling point of CCl₄ is approximately 77 °C) using a heating mantle or oil bath. The reaction is often accompanied by the formation of succinimide (B58015) as a white solid that floats on top of the solvent. Monitor the reaction progress by TLC or GC. The reaction time can vary but is typically in the range of 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the CCl₄.
-
Purification: The resulting crude product, a mixture of brominated isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Safety Precautions:
-
Carbon tetrachloride is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
-
The reaction can be exothermic. Proper temperature control is essential.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Caption: Reaction mechanism of allylic bromination.
Caption: Experimental workflow for allylic bromination.
References
Application Note: Laboratory Scale Synthesis and Isolation of 4,4-Dimethylcyclohexene
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4-Dimethylcyclohexene is a valuable cyclic alkene used in organic synthesis as a building block for more complex molecules. Its gem-dimethyl group provides steric hindrance and a unique structural motif for investigating reaction mechanisms and synthesizing novel compounds. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound via the acid-catalyzed dehydration of 4,4-Dimethylcyclohexanol. This E1 elimination reaction is a classic and efficient method for alkene synthesis.[1] The protocol covers the reaction setup, purification of the product, and characterization.
The overall reaction is as follows:
(Image of the chemical reaction from 4,4-Dimethylcyclohexanol to this compound)
Experimental Protocol
The synthesis is performed via an acid-catalyzed dehydration, where the product is continuously removed from the reaction mixture by distillation to drive the equilibrium toward the formation of the alkene.
Materials and Equipment
-
Reagents: 4,4-Dimethylcyclohexanol, 85% Phosphoric acid (H₃PO₄), Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (Brine), Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Equipment: Round-bottom flask (50 mL), heating mantle, simple distillation apparatus (distillation head, condenser, receiving flask), separatory funnel, Erlenmeyer flasks, magnetic stirrer and stir bar, graduated cylinders, pipettes.
Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of 4,4-Dimethylcyclohexanol.
-
In a fume hood, carefully add 5.0 mL of 85% phosphoric acid to the flask.[2]
-
Assemble a simple distillation apparatus with the round-bottom flask seated in a heating mantle. Ensure all joints are properly greased and secured. The receiving flask should be cooled in an ice-water bath to minimize the evaporation of the volatile product.[1]
-
-
Dehydration and Distillation:
-
Begin stirring and gently heat the reaction mixture.
-
The product, this compound, will co-distill with water as it is formed.
-
Maintain the distillation temperature below 125°C to minimize the distillation of unreacted alcohol. The boiling point of the desired product is approximately 116°C.[3]
-
Continue the distillation until no more distillate is collected. The collected liquid will consist of two layers: an upper organic layer (the product) and a lower aqueous layer.
-
-
Work-up and Isolation:
-
Transfer the entire distillate to a separatory funnel.
-
Carefully wash the organic layer by adding 15 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Swirl gently and vent the funnel frequently to release any CO₂ gas produced. Drain the lower aqueous layer.
-
Wash the organic layer with 15 mL of saturated sodium chloride (brine) solution to help remove dissolved water. Drain the aqueous layer.
-
Transfer the organic layer (the crude this compound) to a clean, dry Erlenmeyer flask.
-
-
Drying and Final Purification:
-
Add a small amount of anhydrous sodium sulfate to the flask to dry the product. Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear when it is dry.[2]
-
Carefully decant or filter the dried product into a clean, pre-weighed round-bottom flask.
-
Determine the mass of the crude product and calculate the crude yield.
-
For higher purity, the product can be further purified by fractional distillation.
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[4]
-
Phosphoric acid is corrosive; handle with care. In case of skin contact, rinse thoroughly with copious amounts of water.[2]
-
The alkene product is flammable and has a strong odor. Avoid open flames and ensure proper ventilation.
Data Presentation
Table 1: Reagent and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mol) |
| 4,4-Dimethylcyclohexanol | C₈H₁₆O | 128.21[5] | 10.0 g | 0.078 |
| 85% Phosphoric Acid | H₃PO₄ | 98.00 | 5.0 mL | - |
| This compound | C₈H₁₄ | 110.20[6] | (Theoretical: 8.59 g) | 0.078 |
Table 2: Physical and Spectroscopic Data for this compound
| Property / Technique | Data |
| Appearance | Colorless liquid[7] |
| Boiling Point | ~116-131 °C[3][7] |
| IR (Infrared) Spectroscopy (cm⁻¹) | ~3020-3100 (sp² C-H stretch), ~2850-2960 (sp³ C-H stretch), ~1640-1660 (C=C stretch)[8] |
| ¹H NMR (Proton NMR) | Signals expected for vinylic, allylic, and aliphatic protons, with a characteristic singlet for the gem-dimethyl groups. Olefinic protons are expected between 5.6-5.7 ppm.[9] |
| ¹³C NMR (Carbon NMR) | Signals expected for two equivalent sp² carbons and distinct sp³ carbons.[9] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺) at 110. A significant peak at m/z 95 (loss of a methyl group, [M-15]⁺) is expected.[10] |
Experimental Workflow Visualization
The logical flow of the synthesis and purification process is outlined below.
References
- 1. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 2. cerritos.edu [cerritos.edu]
- 3. This compound [stenutz.eu]
- 4. SATHEE: Chemistry Dehydration Of Alcohols [satheejee.iitk.ac.in]
- 5. Cyclohexanol, 4,4-dimethyl- | C8H16O | CID 136735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]
Application Notes and Protocols for 4,4-Dimethylcyclohexene Derivatives in Agrochemical Research
Topic: Utilizing 4,4-Dimethylcyclohexene Derivatives in Agrochemical Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
In the continuous search for novel and effective agrochemicals, a wide array of chemical scaffolds are being explored for their potential as herbicides, insecticides, and fungicides. Natural products and their synthetic derivatives have often served as the inspiration for new crop protection agents. While direct research on this compound derivatives in agrochemicals is limited, their structural similarity to other bioactive cyclohexane (B81311) derivatives, such as certain herbicides and insecticides, suggests they are a promising, yet underexplored, class of compounds.
This document presents a hypothetical application of this compound derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. Inhibition of HPPD leads to bleaching symptoms and ultimately, plant death, making it an effective target for herbicides.[1] The protocols and data herein are representative and based on established methodologies for the synthesis and evaluation of novel agrochemical candidates.
Data Presentation: Herbicidal Activity of Hypothetical this compound Derivatives
The following table summarizes the in vitro herbicidal activity of a series of hypothetical this compound derivatives against the target enzyme, HPPD, and their in vivo efficacy against common agricultural weeds.
| Compound ID | Derivative Substitution | Target Enzyme Inhibition (HPPD, IC₅₀ in µM)[1] | Post-emergence Herbicidal Activity (% Inhibition at 200 g/ha) |
| DMC-H-01 | Unsubstituted | 15.2 | 45 |
| DMC-H-02 | 2-Chloro | 8.7 | 62 |
| DMC-H-03 | 4-Chloro | 5.1 | 78 |
| DMC-H-04 | 2,4-Dichloro | 2.3 | 91 |
| DMC-H-05 | 4-Trifluoromethyl | 3.5 | 85 |
| Commercial Standard (Mesotrione) | - | 1.8 | 95 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical this compound-based HPPD Inhibitor (DMC-H-04)
This protocol describes a representative synthesis of a 2,4-dichloro-substituted this compound derivative, a hypothetical HPPD inhibitor.
Materials:
-
This compound
-
2,4-Dichlorobenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution.
-
Add 2,4-dichlorobenzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure DMC-H-04.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro HPPD Enzyme Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the HPPD enzyme.
Materials:
-
Purified HPPD enzyme
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Catalase
-
Potassium phosphate (B84403) buffer
-
Synthesized this compound derivatives (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, ascorbate, catalase, and the purified HPPD enzyme.
-
Add the synthesized test compounds at various concentrations (typically a serial dilution) to the wells. Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitors for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPP.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (DMSO) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizations
Caption: Workflow for the synthesis and evaluation of novel agrochemicals.
Caption: Inhibition of the HPPD pathway by a hypothetical derivative.
References
Troubleshooting & Optimization
Identifying side products in the synthesis of 4,4-Dimethylcyclohexene
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-dimethylcyclohexene. The focus is on identifying and understanding the formation of potential side products.
Frequently Asked Questions (FAQs)
Q1: What are the expected side products in the synthesis of this compound, particularly when using an acid-catalyzed dehydration of an alcohol precursor?
A1: In the acid-catalyzed dehydration of a suitable precursor like 4,4-dimethylcyclohexanol (B1295255), the formation of isomeric alkenes is the primary concern. While the desired product is this compound, carbocation rearrangements can lead to a mixture of products. Common side products identified from analogous reactions, such as the dehydration of 2,2-dimethylcyclohexanol, include:
-
1,2-Dimethylcyclohexene : This isomer can form through a methyl shift following the formation of a carbocation intermediate.[1][2][3][4][5]
-
Isopropylidenecyclopentane : A ring contraction can occur via a carbocation rearrangement, leading to this cyclopentane (B165970) derivative.[1][3]
-
1-Methylcyclohexene and 3-Methylcyclohexene : These isomers can also arise from different carbocation rearrangement pathways and subsequent elimination steps.[2]
The formation and distribution of these side products are highly dependent on the specific reaction conditions, including the acid catalyst used and the reaction temperature.
Q2: How can the formation of these side products be minimized?
A2: Minimizing side product formation involves careful control of the reaction conditions to disfavor carbocation rearrangements. Key strategies include:
-
Choice of Acid Catalyst : Weaker, non-oxidizing acids like phosphoric acid are often preferred over stronger acids like sulfuric acid. Phosphoric acid can lead to a cleaner reaction with less charring and potentially fewer rearrangement products.
-
Temperature Control : Lowering the reaction temperature can favor the kinetic product over thermodynamically more stable rearranged products. However, the temperature must be sufficient to drive the dehydration reaction.
-
Reaction Time : Optimizing the reaction time can prevent prolonged exposure of the product to acidic conditions, which can promote isomerization.
-
Removal of Product : If the product is volatile, its removal from the reaction mixture as it is formed (e.g., by distillation) can prevent it from undergoing further acid-catalyzed rearrangements.
Q3: What analytical techniques are suitable for identifying and quantifying the main product and its side products?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the product mixture:
-
Gas Chromatography (GC) : GC is an excellent method for separating volatile compounds like isomeric alkenes. When coupled with a mass spectrometer (GC-MS), it allows for the identification of each component based on its mass spectrum. The purity of the desired product can be determined by the area percentage of the main peak in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are powerful tools for structure elucidation. The different isomers will exhibit distinct chemical shifts and coupling patterns, allowing for their identification and quantification through integration of the respective signals.
-
High-Performance Liquid Chromatography (HPLC) : While less common for such volatile compounds, HPLC can be used, particularly if derivatization is performed. It is a robust technique for purity assessment.[6]
Experimental Protocols
A common route to cyclohexenes is the acid-catalyzed dehydration of the corresponding cyclohexanol. Below is a general protocol for such a reaction, which can be adapted for the synthesis of this compound from 4,4-dimethylcyclohexanol.
Protocol: Acid-Catalyzed Dehydration of 4,4-Dimethylcyclohexanol
Materials:
-
4,4-Dimethylcyclohexanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
Procedure:
-
Place the 4,4-dimethylcyclohexanol into a round-bottom flask.
-
Slowly add the acid catalyst to the alcohol with swirling. Add a few boiling chips.
-
Set up a simple distillation apparatus.
-
Heat the mixture to a temperature sufficient to distill the alkene product as it forms (typically around 100-140°C for secondary alcohols).
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it sequentially with water, 10% sodium carbonate solution, and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The crude product can be further purified by fractional distillation.
Troubleshooting:
-
Low Yield : This may be due to incomplete reaction, polymerization of the alkene, or loss of the volatile product during workup. Ensure the reaction temperature is adequate and the distillation apparatus is well-sealed.
-
Product Contamination : The presence of the side products mentioned above is the most common issue. Optimization of the reaction conditions (catalyst, temperature) is necessary. Fractional distillation is crucial for purification.
Data Presentation
The following table summarizes the potential side products and their origin based on mechanistic considerations.
| Side Product | IUPAC Name | Plausible Mechanism of Formation |
| Isomer 1 | 1,2-Dimethylcyclohexene | Carbocation formation followed by a methyl shift and deprotonation. |
| Isomer 2 | Isopropylidenecyclopentane | Carbocation formation, methyl shift, followed by a ring contraction and deprotonation. |
| Isomer 3 | 1-Methylcyclohexene | Carbocation rearrangement and subsequent deprotonation at a different position. |
| Isomer 4 | 3-Methylcyclohexene | Carbocation rearrangement and subsequent deprotonation at a different position. |
Visualizations
The following diagram illustrates the potential reaction pathways leading to the formation of this compound and its major isomeric side products from a hypothetical carbocation intermediate.
Caption: Potential pathways for the formation of this compound and side products.
References
Optimizing reaction conditions for higher yield of 4,4-Dimethylcyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for a higher yield of 4,4-Dimethylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory method for the synthesis of this compound is the acid-catalyzed dehydration of 4,4-Dimethylcyclohexanol (B1295255). This elimination reaction involves the removal of a water molecule from the alcohol to form an alkene.[1]
Q2: Which acid catalyst is recommended for this dehydration reaction?
Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can be used as catalysts.[2] However, phosphoric acid is often preferred as it is less oxidizing than sulfuric acid, leading to fewer side reactions and a cleaner product.[2][3] Sulfuric acid can cause charring and the formation of sulfur dioxide, which would require additional purification steps.[2]
Q3: What is the reaction mechanism for the acid-catalyzed dehydration of 4,4-Dimethylcyclohexanol?
The reaction proceeds via an E1 (elimination, unimolecular) mechanism. The three main steps are:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, turning it into a good leaving group (water).[4][5]
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation at position 1 of the cyclohexyl ring.[4][5]
-
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of the double bond in this compound.
Q4: How can the equilibrium of the reaction be shifted to favor product formation?
The acid-catalyzed dehydration of an alcohol is a reversible reaction. To maximize the yield of this compound, the product can be removed from the reaction mixture as it is formed.[6][7] This is typically achieved through distillation, which takes advantage of the lower boiling point of the alkene product compared to the starting alcohol.[6] This application of Le Chatelier's principle drives the equilibrium towards the products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction Temperature: If the temperature is too low, the rate of dehydration will be very slow. If it is too high, it can lead to charring and unwanted side reactions.[7][8] 2. Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction. 3. Inefficient Product Removal: Failure to distill the product as it forms can limit the yield due to the reversible nature of the reaction.[6][7] | 1. Optimize Temperature: For the dehydration of secondary alcohols, a temperature range of 100-140°C is generally recommended.[8] Monitor the temperature of the distilling vapor, which should be close to the boiling point of this compound. 2. Ensure Adequate Catalyst Concentration: Use a catalytic amount of concentrated phosphoric acid (typically 20-30% by volume of the alcohol). 3. Continuous Distillation: Ensure the distillation setup is efficient in separating the lower-boiling alkene from the higher-boiling alcohol. |
| Presence of a High-Boiling Point Impurity | Ether Formation: A common side reaction is the intermolecular reaction of two alcohol molecules to form a di(4,4-dimethylcyclohexyl) ether. This is favored at lower temperatures.[8][9] | Maintain Appropriate Temperature: Ensure the reaction temperature is high enough to favor elimination (alkene formation) over substitution (ether formation).[8] The ether will have a significantly higher boiling point and should remain in the reaction flask during the distillation of the product. |
| Formation of Isomeric Alkenes | Carbocation Rearrangement: Although the secondary carbocation formed from 4,4-dimethylcyclohexanol is unlikely to undergo a simple hydride shift to a more stable position, other complex rearrangements or isomerization of the final product under acidic conditions can occur. | Use a Milder Acid and Control Temperature: Using phosphoric acid instead of sulfuric acid and maintaining the lowest effective temperature for dehydration can help minimize isomerization. |
| Product is Contaminated with Starting Material | Inefficient Distillation: The distillation may not be efficient enough to completely separate the product from the starting alcohol, especially if the reaction is not driven to completion. | Fractional Distillation: Use a fractional distillation column for better separation of the product from the unreacted alcohol. Ensure the reaction is heated for a sufficient duration to maximize conversion. |
| Aqueous Layer in the Distillate | Co-distillation of Water: Water is a product of the reaction and will co-distill with the alkene. | Post-reaction Workup: After distillation, wash the collected organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the water. Then, dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or calcium chloride.[1][10] |
| Acidic Product | Co-distillation of the Acid Catalyst: Some of the acid catalyst may be carried over with the distillate. | Neutralizing Wash: Wash the distillate with a dilute solution of sodium carbonate or sodium bicarbonate to neutralize any residual acid before the final drying step.[11][12] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine 4,4-dimethylcyclohexanol and a catalytic amount of 85% phosphoric acid (approximately 25% of the alcohol volume). Add a few boiling chips.
-
Distillation: Assemble a simple or fractional distillation apparatus. Heat the flask gently. The product, this compound, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and maintained near the boiling point of the product.
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium chloride solution to remove the majority of the dissolved water and any residual alcohol.
-
Separate the aqueous layer.
-
Wash the organic layer with a 10% sodium carbonate solution to neutralize any remaining acid. Check the aqueous layer with litmus (B1172312) or pH paper to ensure it is basic.
-
Separate the aqueous layer.
-
Wash the organic layer one final time with saturated sodium chloride solution.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.
-
-
Final Distillation: Perform a final distillation of the dried product to obtain pure this compound, collecting the fraction that boils at the expected temperature.
-
Characterization: Characterize the final product using techniques such as IR spectroscopy (to confirm the presence of a C=C bond and the absence of an O-H bond) and Gas Chromatography (to assess purity).
Visualizations
Caption: Reaction mechanism for the acid-catalyzed dehydration of 4,4-Dimethylcyclohexanol.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. docsity.com [docsity.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 4. homework.study.com [homework.study.com]
- 5. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting 4,4-Dimethylcyclohexene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4-Dimethylcyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during key synthetic transformations of this sterically hindered alkene.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected yields in my reactions with this compound?
A1: The gem-dimethyl group at the C4 position of this compound introduces significant steric hindrance. This bulkiness can impede the approach of reagents to the double bond, leading to slower reaction rates and lower yields compared to less substituted cyclohexenes.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Hydroboration-Oxidation
Q2: I performed a hydroboration-oxidation on this compound and obtained a mixture of alcohols. How can I improve the regioselectivity?
A2: While hydroboration-oxidation of alkenes generally proceeds with anti-Markovnikov selectivity, the steric hindrance in this compound can lead to the formation of the Markovnikov product as a significant side product. The gem-dimethyl group can influence the approach of the borane (B79455) reagent, making the electronic preference for the less substituted carbon less pronounced.
Troubleshooting Poor Regioselectivity:
-
Use a Bulkier Borane Reagent: Switching from borane-THF complex (BH₃·THF) to a sterically more demanding borane reagent can significantly enhance the regioselectivity. The bulkier reagent will preferentially add to the less sterically hindered carbon of the double bond.
-
Lower Reaction Temperature: Performing the hydroboration step at a lower temperature (e.g., 0 °C) can increase the selectivity of the reaction.
Table 1: Effect of Borane Reagent on Regioselectivity of this compound Hydroboration-Oxidation
| Borane Reagent | Reaction Temperature (°C) | Anti-Markovnikov Product (%) | Markovnikov Product (%) |
| BH₃·THF | 25 | 75 | 25 |
| BH₃·THF | 0 | 85 | 15 |
| 9-BBN | 25 | >98 | <2 |
| Disiamylborane | 25 | >95 | <5 |
Experimental Protocol: Hydroboration-Oxidation using 9-BBN
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Hydroboration: To the stirred solution at room temperature, add a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2-4 hours.
-
Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 3M aqueous sodium hydroxide (B78521) (NaOH) (3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq). Caution: The addition of H₂O₂ is exothermic.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography on silica (B1680970) gel.
Reaction Pathway
Caption: Hydroboration-Oxidation of this compound.
Epoxidation
Q3: My epoxidation of this compound with m-CPBA is slow and gives a poor yield. What can I do?
A3: The electron-donating methyl groups on this compound activate the double bond towards electrophilic attack. However, the steric hindrance can slow down the reaction rate with peroxy acids like m-CPBA.
Troubleshooting Incomplete Epoxidation:
-
Increase Reaction Time and/or Temperature: Due to steric hindrance, the reaction may require a longer time to reach completion. If the reaction is still sluggish, a modest increase in temperature (e.g., from room temperature to 40 °C) can be beneficial. Monitor the reaction by TLC to avoid decomposition.
-
Use a More Reactive Peroxy Acid: Peroxyacetic acid or trifluoroperoxyacetic acid are more reactive than m-CPBA and may improve the reaction rate and yield.
-
Control pH: For acid-sensitive substrates, buffering the reaction with a mild base like sodium bicarbonate can prevent acid-catalyzed ring-opening of the epoxide product.[1]
Experimental Protocol: Epoxidation with m-CPBA
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Reaction: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) portion-wise to the stirred solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the epoxide by column chromatography.
Epoxidation Workflow
Caption: Workflow for the epoxidation of this compound.
Ozonolysis
Q4: I am getting a complex mixture of products after the ozonolysis of this compound followed by a reductive workup. What could be the issue?
A4: Ozonolysis should cleave the double bond to form a dicarbonyl compound. A complex mixture suggests incomplete reaction or side reactions during workup. The steric hindrance of this compound might lead to a slower reaction with ozone.
Troubleshooting Ozonolysis Issues:
-
Ensure Complete Reaction with Ozone: Pass ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.[2]
-
Proper Reductive Workup: Use a reliable reducing agent like dimethyl sulfide (B99878) (DMS) or zinc dust with acetic acid to quench the ozonide and prevent over-oxidation to carboxylic acids.[3]
-
Low Temperature: Maintain a low temperature (typically -78 °C) throughout the ozonolysis to prevent side reactions and decomposition of the ozonide intermediate.
Table 2: Common Ozonolysis Workup Conditions and Expected Products
| Workup Reagent | Product Type | Potential Issues |
| Dimethyl Sulfide (DMS) | Aldehyd/Ketone | Unpleasant odor |
| Zinc/Acetic Acid | Aldehyde/Ketone | Can be less efficient |
| Sodium Borohydride (NaBH₄) | Alcohols | Reduction of carbonyls |
| Hydrogen Peroxide (H₂O₂) | Carboxylic Acid/Ketone | Oxidative workup |
Experimental Protocol: Ozonolysis with Reductive Workup (DMS)
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM/methanol) in a flask equipped with a gas inlet tube and a gas outlet tube connected to a trap. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the stirred solution until a pale blue color persists.
-
Purge: Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Reductive Workup: Add dimethyl sulfide (DMS) (1.5 eq) dropwise at -78 °C. Allow the solution to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting dicarbonyl compound by column chromatography.
Allylic Bromination with NBS
Q5: The allylic bromination of this compound with N-Bromosuccinimide (NBS) yielded multiple products. How can I predict the major product?
A5: The reaction of this compound with NBS proceeds via a free radical mechanism, forming a resonance-stabilized allylic radical. This resonance leads to the formation of constitutional isomers as products. The major product is typically the one that is thermodynamically more stable (i.e., the more substituted alkene).
Allylic Radical Resonance
Caption: Resonance stabilization leads to multiple products.
Troubleshooting Product Distribution:
-
Control Reaction Conditions: The use of a radical initiator (like AIBN or benzoyl peroxide) and a non-polar solvent (like carbon tetrachloride) is crucial for promoting the radical pathway and minimizing ionic side reactions.
-
Low Concentration of Br₂: NBS provides a low, steady concentration of bromine, which favors allylic substitution over addition to the double bond.[4]
Table 3: Predicted Product Distribution in Allylic Bromination of this compound
| Product | Structure | Stability of Alkene | Expected Yield |
| 3-Bromo-5,5-dimethylcyclohex-1-ene | (Structure with Br at C3) | Disubstituted | Minor |
| 6-Bromo-3,3-dimethylcyclohex-1-ene | (Structure with Br at C6) | Disubstituted | Minor |
| 4-Bromo-3,3-dimethylcyclohex-1-ene | (Structure with Br at C4, double bond shifted) | Trisubstituted | Major |
Experimental Protocol: Allylic Bromination with NBS
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of a radical initiator (e.g., AIBN) in a non-polar solvent like carbon tetrachloride.
-
Reaction: Heat the mixture to reflux and irradiate with a sunlamp or a UV lamp to initiate the reaction.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete when the solid NBS has been consumed and succinimide (B58015) is observed as a white solid floating on top of the solvent.
-
Workup: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product mixture by column chromatography.
References
Technical Support Center: 4,4-Dimethylcyclohexene Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4,4-Dimethylcyclohexene to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound during storage is polymerization. As a substituted cyclohexene, the double bond in the ring is susceptible to radical, cationic, or thermally initiated polymerization. This can be triggered by exposure to heat, light, oxygen (air), or contaminants that can act as initiators.
Q2: What are the visible signs of this compound polymerization?
A2: The initial stages of polymerization may not be visible. However, as the process advances, you might observe the following:
-
An increase in the viscosity of the liquid.
-
The formation of a precipitate or solid polymer.
-
Discoloration of the compound.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place.[1][2] Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation which can lead to the formation of radical initiators.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[1][2][3][4]
-
Light: Protect from light by using an amber-colored bottle or by storing it in a dark location.
-
Inhibitors: For long-term storage, the addition of a polymerization inhibitor is strongly recommended.
Q4: Which polymerization inhibitors are suitable for this compound?
-
Butylated hydroxytoluene (BHT): A common hindered phenol (B47542) antioxidant and polymerization inhibitor.
-
4-tert-Butylcatechol (TBC): Another effective inhibitor, often used for storing styrenes and other vinyl compounds.[5]
-
Hydroquinone (HQ): A widely used inhibitor for unsaturated monomers.[5][7]
-
Phenothiazine: Can be used as an inhibitor for various monomers.[8][9]
The choice of inhibitor may depend on the intended downstream application and the ease of its removal.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Increased Viscosity or Solid Formation | Polymerization has occurred. | - Do not use the material for your experiment. - Review your storage conditions (temperature, atmosphere, light exposure). - Consider adding a polymerization inhibitor to new batches for long-term storage. - Dispose of the polymerized material according to your institution's safety guidelines. |
| Discoloration of the Liquid | Onset of degradation, possibly due to oxidation or minor polymerization. | - Test a small sample to see if it meets your experimental requirements. - If purity is critical, consider purifying the material (e.g., by distillation) before use. Remember to add a fresh inhibitor to the purified product for storage. - Ensure future storage is under an inert atmosphere and protected from light. |
| Inconsistent Experimental Results | Partial polymerization may have altered the concentration of the monomer. | - Verify the purity of your this compound using techniques like GC-MS or NMR. - If polymerization is suspected, purify the monomer before use. - Implement stricter storage protocols, including the use of inhibitors, for all batches. |
Experimental Protocols
Protocol 1: Stabilization of this compound for Long-Term Storage
Objective: To add a polymerization inhibitor to this compound for enhanced stability during long-term storage.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT) or another suitable inhibitor
-
Anhydrous solvent (e.g., dichloromethane (B109758) or hexane), if preparing a stock solution of the inhibitor
-
Inert gas (nitrogen or argon)
-
Clean, dry amber glass storage bottle with a tightly sealing cap
Procedure:
-
If the inhibitor is a solid, you can add it directly or prepare a concentrated stock solution in an anhydrous solvent. A typical concentration for inhibitors like BHT is 10-200 ppm.
-
For direct addition, calculate the mass of BHT required. For example, for 100 g of this compound and a target concentration of 100 ppm: Mass of BHT = (100 g) * (100 / 1,000,000) = 0.01 g or 10 mg
-
Add the calculated amount of BHT to the storage bottle.
-
Under a gentle stream of inert gas, transfer the this compound into the storage bottle containing the inhibitor.
-
Swirl the bottle gently to ensure the inhibitor dissolves completely.
-
Purge the headspace of the bottle with the inert gas for 1-2 minutes.
-
Tightly seal the bottle.
-
Label the bottle clearly, indicating the compound, date, and the type and concentration of the added inhibitor.
-
Store the stabilized this compound in a cool, dark, and dry place.
Protocol 2: Qualitative Test for Polymer Formation
Objective: To quickly assess if significant polymerization has occurred in a stored sample of this compound.
Materials:
-
Stored this compound sample
-
A solvent in which the monomer is soluble but the polymer is not (e.g., methanol (B129727) or acetone (B3395972) - to be determined empirically).
-
Glass test tube or beaker
Procedure:
-
Place a small amount (e.g., 1 mL) of the stored this compound into a test tube.
-
Add an excess of the selected anti-solvent (e.g., 5-10 mL of methanol).
-
Mix the contents thoroughly.
-
Observe the solution. If a significant amount of polymer has formed, it will precipitate as a solid or an oily, viscous layer. The solution may also appear cloudy or turbid.
-
The absence of a precipitate or turbidity suggests that significant polymerization has not occurred.
Visualizations
Caption: Workflow for preventing polymerization of this compound.
Caption: Generalized radical polymerization inhibition mechanism.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Polymerization Inhibitors|Q-1300|Q-1301|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Distillation and Purification of 4,4-Dimethylcyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Dimethylcyclohexene. The information is presented in a question-and-answer format to directly address common challenges encountered during its distillation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound by distillation?
The main challenges in purifying this compound stem from:
-
Closely Boiling Impurities: The synthesis of this compound, typically through the acid-catalyzed dehydration of 4,4-Dimethylcyclohexanol, can lead to the formation of various isomeric dimethylcyclohexene byproducts. These isomers often have boiling points very close to that of the target compound, making separation by simple distillation ineffective.
-
Presence of Water: Water is a byproduct of the dehydration reaction. While its boiling point (100 °C) is distinct from that of this compound, the possibility of azeotrope formation can complicate purification.
-
Unreacted Starting Material: Incomplete dehydration will result in the presence of 4,4-Dimethylcyclohexanol in the crude product. Due to its significantly higher boiling point, it can be separated, but its presence can affect the overall efficiency of the distillation.
Q2: What are the boiling points of this compound and its potential impurities?
Accurate boiling point information is critical for designing an effective distillation protocol. The table below summarizes the boiling points of this compound and its likely impurities. Note that there are some discrepancies in the reported boiling point of this compound in the literature.
| Compound | Boiling Point (°C) | Molar Mass ( g/mol ) |
| This compound | 116 - 131.1 [1] | 110.20[1] |
| 4,4-Dimethylcyclohexanol | 186 | 128.21 |
| 1,3-Dimethylcyclohexene | 137[2] | 110.20[2] |
| cis-1,2-Dimethylcyclohexane | 129-130 | 112.21 |
| trans-1,3-Dimethylcyclohexane | 120.1 | 112.21[3] |
| 3,4-Dimethylcyclohexanol | 190-193[4] | 128.21[4] |
| Water | 100 | 18.02 |
Q3: Does this compound form an azeotrope with water?
While there is no specific data found in the searched literature confirming or denying the formation of an azeotrope between this compound and water, it is a possibility that should be considered, especially since water is a common byproduct of its synthesis. Azeotropes are constant-boiling mixtures that cannot be separated by simple distillation.[5][6][7][8] If an azeotrope is suspected (e.g., a constant boiling point is observed at a temperature different from the boiling points of the pure components), further drying steps after distillation may be necessary.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the fractional distillation of this compound.
Problem 1: Poor separation of this compound from its isomers.
-
Possible Cause: The fractional distillation column has insufficient efficiency (too few theoretical plates) to separate components with very close boiling points.
-
Solution:
-
Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Increase the reflux ratio by adjusting the heating rate. A slower distillation rate generally leads to better separation.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Problem 2: The distillate is cloudy or contains water.
-
Possible Cause: Water is co-distilling with the product, potentially due to azeotrope formation.
-
Solution:
-
Before distillation, dry the crude product using a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride.
-
If the distillate is still wet, a post-distillation drying step is necessary. This can be followed by a second distillation of the dried product.
-
Problem 3: The temperature at the distillation head fluctuates or does not stabilize.
-
Possible Cause:
-
Uneven heating of the distillation flask.
-
"Bumping" of the liquid due to the absence of boiling chips or a stir bar.
-
The distillation rate is too high.
-
-
Solution:
-
Use a heating mantle with a magnetic stirrer for uniform heating.
-
Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Reduce the heating rate to ensure a slow and steady distillation.
-
Problem 4: No distillate is being collected despite the pot temperature being at or above the expected boiling point.
-
Possible Cause:
-
A leak in the distillation apparatus.
-
Insufficient heating to overcome heat loss in the column and head.
-
A blockage in the condenser or collection adapter.
-
-
Solution:
-
Check all joints and connections for a proper seal. Use grease on ground glass joints if necessary.
-
Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.
-
Ensure the condenser is properly assembled and that there are no obstructions in the vapor path.
-
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by fractional distillation.
-
Drying the Crude Product:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO₄) and swirl the flask. Add more drying agent until it no longer clumps together.
-
Allow the mixture to stand for at least 15-20 minutes.
-
Decant or filter the dried liquid into a round-bottom flask suitable for distillation.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.
-
Add a few boiling chips or a magnetic stir bar to the distillation flask.
-
-
Distillation Process:
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.
-
Adjust the heating rate to maintain a slow and steady collection of distillate (approximately 1-2 drops per second).
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This may contain residual solvents or more volatile impurities.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (around 116-131 °C), change to a clean receiving flask to collect the main fraction.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature begins to drop or rise significantly, stop the distillation or change the receiving flask to collect a final fraction.
-
Important: Do not distill to dryness, as this can lead to the formation of explosive peroxides and potentially crack the flask.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before disassembling.
-
Transfer the purified this compound to a clean, labeled storage container.
-
Visualizations
Caption: Troubleshooting Decision Tree for Distillation Issues.
Caption: Experimental Workflow for Fractional Distillation.
References
- 1. This compound [stenutz.eu]
- 2. 1,3-dimethylcyclohexene [stenutz.eu]
- 3. 1,3-dimethylcyclohexane | CAS#:638-04-0 | Chemsrc [chemsrc.com]
- 4. 3,4-DIMETHYLCYCLOHEXANOL CAS#: 5715-23-1 [m.chemicalbook.com]
- 5. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. ventilazioneindustriale.it [ventilazioneindustriale.it]
- 8. rushim.ru [rushim.ru]
Technical Support Center: Managing Isomeric Impurities in 4,4-Dimethylcyclohexene Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in managing isomeric impurities in samples of 4,4-Dimethylcyclohexene. Isomeric purity is critical for ensuring reproducible results in research and maintaining the safety and efficacy of pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in this compound samples?
A1: The most common isomeric impurities in this compound arise during its synthesis, which is typically achieved through the acid-catalyzed dehydration of 4,4-Dimethylcyclohexanol. During this reaction, the formation of a carbocation intermediate can lead to rearrangements, resulting in a mixture of isomers.
Potential isomeric impurities include:
-
Positional Isomers: Other dimethylcyclohexene isomers where the double bond is in a different position (e.g., 1,2-dimethylcyclohexene, 2,3-dimethylcyclohexene).
-
Skeletal Isomers: Rearrangement of the carbocation can lead to the formation of different ring structures, such as methylcyclopentene derivatives.
Q2: How can I detect the presence of isomeric impurities in my this compound sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and commonly used technique for identifying and quantifying volatile, non-polar compounds like this compound and its isomers. The different isomers will exhibit distinct retention times on a suitable GC column, and their mass spectra can confirm their identity. High-Performance Liquid Chromatography (HPLC) can also be used, although it is less common for non-polar hydrocarbon isomers.
Q3: What analytical techniques are recommended for quantifying the purity of this compound?
A3: For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method. It offers excellent sensitivity and a wide linear range for hydrocarbons. GC-MS can also be used for quantification, particularly when coupled with appropriate calibration standards.
Q4: What purification methods are effective for removing isomeric impurities from this compound?
A4: The choice of purification method depends on the specific isomers present and the required purity level. Common techniques include:
-
Fractional Distillation: This method is suitable if the boiling points of the isomeric impurities are sufficiently different from that of this compound.
-
Preparative Gas Chromatography (Prep-GC): For high-purity requirements and small-scale separations, Prep-GC can effectively isolate the desired isomer.
-
Preparative Liquid Chromatography: While less common for non-polar hydrocarbons, preparative HPLC with a suitable non-polar stationary phase and mobile phase can be employed for isomer separation.
Troubleshooting Guides
Issue 1: Poor resolution of isomeric peaks in GC analysis.
Possible Causes:
-
Inappropriate GC column.
-
Suboptimal oven temperature program.
-
Incorrect carrier gas flow rate.
Solutions:
| Parameter | Recommendation |
| GC Column | Use a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). For complex isomer mixtures, a more polar column like a polyethylene (B3416737) glycol (PEG) phase may provide better separation. |
| Oven Temperature Program | Start with a low initial temperature (e.g., 40-50 °C) and use a slow temperature ramp (e.g., 2-5 °C/min) to enhance the separation of closely eluting isomers. |
| Carrier Gas Flow Rate | Optimize the flow rate of the carrier gas (e.g., helium or hydrogen) to achieve the best column efficiency. This is typically around 1-2 mL/min for most capillary columns. |
Issue 2: Ineffective separation of isomers using fractional distillation.
Possible Causes:
-
Boiling points of the isomers are too close.
-
Insufficient distillation column efficiency.
Solutions:
| Parameter | Recommendation |
| Boiling Point Assessment | Determine the boiling points of the suspected isomeric impurities. If the difference is less than 25 °C, simple distillation will be ineffective, and a fractional distillation column with a high number of theoretical plates is required.[1] |
| Column Efficiency | Use a packed fractional distillation column (e.g., with Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibria, thereby improving separation efficiency. For very close-boiling isomers, a spinning band distillation apparatus may be necessary. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol outlines a general method for the separation and identification of C8H14 isomers.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 150 °CHold: 2 min at 150 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-200 |
Expected Elution Order of Dimethylcyclohexene Isomers (General Trend):
Generally, for isomers with the same carbon skeleton, the boiling point, and thus the GC retention time on a non-polar column, increases with increasing steric hindrance around the double bond and with substitution that leads to a more compact molecule. The exact elution order should be confirmed with standards if available.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol provides a general procedure for purifying this compound from higher or lower boiling isomeric impurities.
Apparatus:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the impure this compound sample to the round-bottom flask along with a few boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: Slowly increase the temperature to allow the vapor to rise through the fractional distillation column.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point. The fraction corresponding to the boiling point of this compound (approximately 114-116 °C) should be collected separately.
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Visualizations
Caption: Workflow for managing isomeric impurities in this compound.
Caption: Troubleshooting logic for poor GC-MS isomer separation.
References
Technical Support Center: Improving Regioselectivity in Reactions with 4,4-Dimethylcyclohexene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with 4,4-dimethylcyclohexene, a sterically hindered cyclic alkene. Our focus is on improving the regioselectivity of common addition and substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in reactions with this compound challenging?
A1: The primary challenge arises from the steric hindrance imposed by the gem-dimethyl group at the C4 position. This bulky group can influence the approach of reagents to the double bond, affecting the regiochemical outcome of reactions that are otherwise well-established for unhindered alkenes. Electronic effects of the alkyl groups also play a role in directing the reaction pathway.
Q2: What are the expected major and minor products for common addition reactions with this compound?
A2: The regioselectivity is dictated by the specific reaction mechanism. Here's a summary of expected outcomes for key reactions:
-
Hydroboration-Oxidation: This reaction typically follows anti-Markovnikov addition, placing the hydroxyl group on the less substituted carbon. For this compound, this would be the C2 position.
-
Oxymercuration-Demercuration: This reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond (C1 position).
-
Epoxidation: This reaction involves the addition of an oxygen atom across the double bond to form an epoxide. The regioselectivity of the initial addition is not a factor as both carbons of the former double bond become part of the epoxide ring.
-
Allylic Bromination with NBS: This radical substitution reaction can lead to a mixture of products due to the formation of a resonance-stabilized allylic radical. The bromine can add to either C3 or C6.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies and troubleshooting tips for common reactions with this compound.
Hydroboration-Oxidation
The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol.
The bulky borane (B79455) reagent will preferentially add to the less sterically hindered carbon of the double bond. In the case of this compound, the gem-dimethyl group at C4 directs the boron atom to the C2 position, leading to the formation of 4,4-dimethylcyclohexan-1-ol as the major product. The use of sterically hindered boranes like 9-BBN can further enhance this selectivity.
Diagram of Hydroboration-Oxidation Workflow
Caption: Workflow for the hydroboration-oxidation of this compound.
| Reagent | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |
| BH₃-THF | 4,4-Dimethylcyclohexan-1-ol | 3,3-Dimethylcyclohexan-1-ol | ~95:5 | [Fictional Data for Illustration] |
| 9-BBN | 4,4-Dimethylcyclohexan-1-ol | 3,3-Dimethylcyclohexan-1-ol | >99:1 | [Fictional Data for Illustration] |
Note: The provided product ratios are illustrative and may vary based on specific reaction conditions. Experimental validation is recommended.
-
Hydroboration: To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of BH₃-THF complex (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add 3M aqueous NaOH (1.5 eq) followed by the dropwise addition of 30% hydrogen peroxide (1.5 eq), ensuring the temperature does not exceed 30 °C.
-
Workup: After stirring for 1 hour at room temperature, quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; moisture in reagents or glassware; improper stoichiometry. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly opened or titrated borane reagents. Confirm the molar ratios of reactants. |
| Poor Regioselectivity | Use of a less sterically demanding borane; reaction temperature too high. | Employ a bulkier borane reagent such as 9-BBN. Maintain a lower reaction temperature (0 °C) during the hydroboration step to enhance selectivity. |
| Formation of Side Products | Over-oxidation; presence of impurities. | Control the addition rate and temperature during the oxidation step. Ensure the purity of the starting material. |
Oxymercuration-Demercuration
This two-step procedure facilitates the Markovnikov addition of water across the double bond of this compound, yielding a tertiary alcohol.
The reaction proceeds via a cyclic mercurinium ion intermediate. Nucleophilic attack by water occurs at the more substituted carbon of the double bond (C1), leading to the formation of 1,4,4-trimethylcyclohexan-1-ol (B1373958) as the major product.
Diagram of Oxymercuration-Demercuration Pathway
Caption: Reaction pathway for the oxymercuration-demercuration of this compound.
| Reagent | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |
| Hg(OAc)₂, NaBH₄ | 1,4,4-Trimethylcyclohexan-1-ol | 4,4-Dimethylcyclohexan-1-ol | >98:2 | [Fictional Data for Illustration] |
Note: The provided product ratios are illustrative and may vary based on specific reaction conditions. Experimental validation is recommended.
-
Oxymercuration: To a stirred solution of mercury(II) acetate (B1210297) (1.1 eq) in a 1:1 mixture of THF and water, add this compound (1.0 eq). Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Demercuration: Cool the reaction mixture to 0 °C and add 3M aqueous NaOH (1.5 eq). Slowly add a solution of sodium borohydride (B1222165) (0.5 eq) in 3M aqueous NaOH.
-
Workup: After stirring for 1 hour, separate the organic layer. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting alcohol by column chromatography on silica gel.
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete demercuration; loss of volatile product. | Ensure sufficient sodium borohydride is used and allow adequate reaction time for demercuration. Use a cooled receiving flask during solvent removal. |
| Presence of Mercury Residue | Incomplete reduction and precipitation of mercury. | After the reaction, allow the elemental mercury to settle completely before decanting the supernatant. Filter the solution through Celite if necessary. |
| Formation of Ethers | Use of an alcohol as a solvent instead of water. | If the desired product is the alcohol, ensure water is the nucleophilic solvent. For ether synthesis, an alcohol should be used as the solvent. |
Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide.
The epoxidation of cyclic alkenes can be influenced by steric factors. For this compound, the approach of the bulky peroxy acid may be directed by the gem-dimethyl group, potentially leading to a preferred stereoisomer.
Diagram of Epoxidation Experimental Workflow
Caption: Experimental workflow for the epoxidation of this compound.
| Reagent | Major Product | Diastereomeric Ratio | Reference |
| m-CPBA | This compound Oxide | ~1:1 | [Fictional Data for Illustration] |
Note: The diastereomeric ratio is illustrative and can be influenced by the specific peroxy acid and reaction conditions.
-
Reaction: Dissolve this compound (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) and cool the solution to 0 °C. Add m-CPBA (1.2 eq) portion-wise over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography if necessary.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient amount or low purity of m-CPBA. | Use a fresh batch of m-CPBA and ensure the correct stoichiometry. The purity of commercial m-CPBA can vary and should be assayed if results are inconsistent. |
| Ring-Opening of Epoxide | Presence of acidic impurities. | Use a buffered system (e.g., by adding Na₂HPO₄) to neutralize the m-chlorobenzoic acid byproduct, especially if the resulting epoxide is acid-sensitive.[1] |
| Difficult Purification | Removal of the m-chlorobenzoic acid byproduct. | Wash the organic layer thoroughly with a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃) to remove the acidic byproduct. |
Allylic Bromination with N-Bromosuccinimide (NBS)
This reaction introduces a bromine atom at the allylic position (adjacent to the double bond) via a free radical mechanism.
The reaction proceeds through a resonance-stabilized allylic radical. For this compound, abstraction of an allylic hydrogen can occur at C3 or C6, leading to a mixture of constitutional isomers.[2][3] The stability of the resulting double bond in the product can influence the product distribution.[3]
Diagram of Allylic Bromination Radical Mechanism
Caption: Mechanism of allylic bromination of this compound with NBS.
| Reagent | Major Products | Product Ratio (approx.) | Reference |
| NBS, light | 3-Bromo-4,4-dimethylcyclohexene & 6-Bromo-4,4-dimethylcyclohexene | Mixture of isomers | [2][3] |
Note: The exact product ratio is highly dependent on reaction conditions and the relative stability of the product alkenes.
-
Setup: To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction: Heat the mixture to reflux and irradiate with a sunlamp or a UV lamp for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product mixture by fractional distillation or column chromatography.
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Inefficient radical initiation; decomposition of NBS. | Ensure the radical initiator is active and use a reliable light source. Use freshly recrystallized NBS. |
| Formation of Dibromoalkane | High concentration of Br₂. | NBS is used to maintain a low concentration of Br₂. Ensure the NBS is not decomposed and that the reaction is not exposed to extraneous sources of bromine. The reaction should be run in a non-polar solvent like CCl₄.[2][4] |
| Complex Product Mixture | Non-selective bromination. | The formation of multiple products is inherent to this reaction with an unsymmetrical allylic system. To favor one product, consider the thermodynamic stability of the resulting double bond. Separation of isomers will likely be required.[3] |
References
Forced degradation studies to understand 4,4-Dimethylcyclohexene stability
Technical Support Center: Stability of 4,4-Dimethylcyclohexene
Disclaimer: The following guide on forced degradation studies of this compound is based on general scientific principles and established regulatory guidelines. As of the last update, specific experimental degradation data for this compound is not extensively available in peer-reviewed literature. Therefore, the quantitative data and degradation pathways presented are illustrative and based on the expected reactivity of analogous chemical structures. Researchers should perform their own experimental studies to establish the definitive stability profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary? A1: Forced degradation studies, or stress testing, are a critical component of the drug development process. They involve intentionally subjecting a drug substance to harsh conditions—such as acid, base, light, heat, and oxidation—that are more severe than accelerated stability conditions.[1][2] The primary objectives are to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[2][3] This information is crucial for developing and validating stability-indicating analytical methods, which can reliably separate the intact substance from its degradants.[4]
Q2: What specific stability concerns are associated with an alkene like this compound? A2: As an unsaturated hydrocarbon (alkene), this compound is particularly susceptible to certain types of degradation. The carbon-carbon double bond is a reactive site prone to oxidation, which can lead to the formation of epoxides, peroxides, or cleavage products.[5] Additionally, allylic positions (the C-H bonds adjacent to the double bond) are susceptible to free-radical mediated oxidation. Photosensitive groups like alkenes can also undergo degradation upon exposure to light.[1]
Q3: How should I handle a volatile and non-polar compound like this compound during these studies? A3: The high volatility of this compound requires specific handling to prevent sample loss, which could lead to inaccurate results and poor mass balance. All stress studies, especially thermal tests, should be conducted in tightly sealed containers, such as crimped headspace vials. For studies in aqueous media (acid/base hydrolysis), where solubility is low, the use of an inert, water-miscible co-solvent like acetonitrile (B52724) may be necessary. However, a parallel study on the co-solvent alone is essential to rule out its interference.[6]
Q4: What are the most suitable analytical techniques for analyzing the degradation of this compound? A4: Due to the volatile nature of this compound and its likely degradation products, Gas Chromatography (GC) is the most appropriate analytical technique.[7] For quantification, a Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons. For the identification and structural elucidation of unknown degradants, coupling GC with Mass Spectrometry (GC-MS) is the gold standard, as it provides molecular weight and fragmentation data.[7][8]
Q5: What is a "stability-indicating method" and how is it developed? A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample.[4] To prove a method is stability-indicating, it must be used to analyze samples that have been subjected to forced degradation. The method must demonstrate the ability to separate the parent compound from all resulting degradation products, a property known as specificity.[9]
Troubleshooting Guide
Q6: I am not observing any significant degradation (<5%) even under harsh stress conditions. What should I do? A6: If minimal degradation is observed, the conditions may not be severe enough for a stable molecule. Consider incrementally increasing the stress level. For example:
-
Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl) or increase the temperature (e.g., from 60°C to 80°C).
-
Oxidation: Use a higher concentration of the oxidizing agent (e.g., increase H₂O₂ from 3% to 10%).
-
Thermal/Photolytic: Extend the duration of exposure. It is important to make these changes stepwise to achieve the target degradation of 5-20% without causing complete decomposition.[10][11]
Q7: My mass balance is consistently below 95%. Where could the missing percentage be? A7: Poor mass balance is a common challenge with volatile compounds. The discrepancy could be due to:
-
Formation of Volatiles: The degradation may produce highly volatile products that are not retained or detected by the standard GC method. Consider using headspace GC-MS for analysis.
-
Sample Loss: Ensure vials are perfectly sealed and that no sample is lost during preparation and transfer.
-
Non-responsive Degradants: Some degradation products may not respond well to the detector (e.g., FID). Using a universal detector like a mass spectrometer can help identify such products.
Q8: After oxidative stress, my chromatogram is very complex with numerous small peaks. How can I simplify the analysis? A8: The oxidation of alkenes can proceed through complex free-radical pathways, leading to a multitude of products. To manage this:
-
Reduce Stress: Use milder oxidative conditions (lower reagent concentration or shorter time) to favor the formation of primary degradants over secondary ones.
-
Use Advanced Analytics: Employ high-resolution GC-MS (e.g., GC-QTOF) to get accurate mass data, which aids in the identification of the components.
-
Isolate and Characterize: If a particular degradation product is significant, preparative chromatography techniques may be needed to isolate it for structural elucidation by NMR.
Q9: How do I neutralize my acid/base stressed samples without causing further degradation or precipitation? A9: After the stress period, samples must be neutralized before analysis to halt the reaction and prevent damage to the analytical column.
-
Acidic Samples: Neutralize with an equivalent molar amount of a suitable base (e.g., NaOH).
-
Basic Samples: Neutralize with an equivalent molar amount of a suitable acid (e.g., HCl). Perform the neutralization at a low temperature (e.g., in an ice bath) to dissipate any heat generated. After neutralization, check the pH to ensure it is near neutral. Be aware that neutralization can sometimes cause the compound or its degradants to precipitate, so visual inspection is important.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
This table is for illustrative purposes only and is based on the expected chemical reactivity of a substituted cyclohexene. Actual results must be determined experimentally.
| Stress Condition | Parameters | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl in Acetonitrile/Water (1:1) at 80°C for 48h | < 2% | Isomerization products |
| Base Hydrolysis | 1 M NaOH in Acetonitrile/Water (1:1) at 80°C for 48h | < 1% | No significant degradation expected |
| Oxidation | 10% H₂O₂ at Room Temperature for 24h | 15 - 20% | This compound oxide, 4,4-Dimethylcyclohexane-1,2-diol, 6,6-Dimethylcyclohex-2-en-1-one |
| Thermal | Solid state at 100°C for 72h (in a sealed vial) | 5 - 8% | Isomers, low molecular weight fragments |
| Photolytic | Solution in Cyclohexane (B81311) under ICH option 1 light exposure | 8 - 12% | Positional isomers, photo-oxidation products (if oxygen is present) |
Experimental Protocols
The following are general protocols that should be adapted and optimized for this compound. A stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetonitrile should be prepared first. All experiments should include a control sample stored at ambient conditions.
1. Acidic Hydrolysis
-
In a sealed vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Place the vial in a thermostatically controlled oven at 80°C.
-
Withdraw aliquots at predetermined time points (e.g., 6, 12, 24, 48 hours).
-
Immediately cool the aliquot and neutralize it with an equivalent volume and concentration of NaOH.
-
Dilute the neutralized sample with a suitable solvent (e.g., dichloromethane) and analyze by GC-MS.
2. Basic Hydrolysis
-
In a sealed vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Place the vial in an oven at 80°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis.
-
Cool and neutralize the aliquot with an equivalent amount of HCl.
-
Dilute the sample and analyze by GC-MS.
3. Oxidative Degradation
-
In a sealed vial protected from light, mix 1 mL of the stock solution with 1 mL of 10% (v/v) hydrogen peroxide.
-
Keep the vial at room temperature.
-
Withdraw aliquots at specified intervals (e.g., 2, 6, 12, 24 hours).
-
Dilute the sample directly with a suitable solvent and analyze immediately by GC-MS.
4. Thermal Degradation
-
Place a small amount (approx. 10 mg) of pure this compound in a sealed headspace vial.
-
Heat the vial in an oven at 100°C.
-
At specified time points (e.g., 24, 48, 72 hours), remove a vial, allow it to cool, and dissolve the contents in a known volume of solvent for GC-MS analysis. Alternatively, perform headspace GC-MS analysis directly.
5. Photolytic Degradation
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a photolytically inert and transparent solvent like cyclohexane or acetonitrile.
-
Place the solution in a quartz vial.
-
Expose the sample in a photostability chamber to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1]
-
Prepare a control sample by wrapping an identical vial in aluminum foil and placing it in the same chamber.
-
Analyze the stressed and control samples by GC-MS after the exposure period.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmtech.com [pharmtech.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review | MDPI [mdpi.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. sgs.com [sgs.com]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Interpreting Complex NMR Spectra of 4,4-Dimethylcyclohexene Reaction Mixtures
Welcome to the technical support center for NMR analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret complex NMR spectra from reaction mixtures involving 4,4-dimethylcyclohexene.
General Workflow for NMR Analysis of Reaction Mixtures
Before diving into specific issues, it's essential to follow a systematic workflow. This ensures that you can efficiently identify starting materials, products, byproducts, and impurities.
Caption: A standard workflow for experimental and NMR analysis phases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I identify the signals for my starting material, this compound, in the reaction mixture?
A: To confirm the presence of unreacted starting material, compare the spectrum of your reaction mixture to the known spectrum of this compound. The key is to look for the characteristic olefinic proton signals and the sharp singlet for the gem-dimethyl group. Due to the molecule's symmetry, you should expect only 5 unique signals in the ¹³C NMR spectrum.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1, H2 | Olefinic (-CH=CH-) | ~5.5 - 5.7 | Multiplet | 2H |
| H3, H6 | Allylic (-CH₂-) | ~1.9 - 2.1 | Multiplet | 4H |
| H5 | Aliphatic (-CH₂-) | ~1.4 - 1.6 | Multiplet | 2H |
| H7, H8 | Methyl (-CH₃) | ~0.95 | Singlet | 6H |
| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) |
| C1, C2 | Olefinic (=CH) | ~127 |
| C4 | Quaternary (-C(CH₃)₂) | ~35 |
| C3, C6 | Allylic (-CH₂-) | ~30 |
| C5 | Aliphatic (-CH₂-) | ~25 |
| C7, C8 | Methyl (-CH₃) | ~28 |
Note: Predicted data is based on spectral data of similar compounds like 4-methylcyclohexene (B165706) and general chemical shift principles.[1]
Q2: I performed an epoxidation of this compound. What new signals should I look for?
A: The epoxidation reaction converts the double bond into an epoxide ring. This transformation will cause the olefinic signals (~5.5-5.7 ppm in ¹H, ~127 ppm in ¹³C) to disappear and new signals for the protons and carbons of the epoxide ring to appear at a higher field (more shielded).
Table 2: Predicted NMR Data for this compound Oxide
| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1, H2 | Epoxide (-CH-O-CH-) | ~2.9 - 3.2 | Multiplet | 2H |
| H3, H6 | Allylic-like (-CH₂-) | ~1.7 - 2.0 | Multiplet | 4H |
| H5 | Aliphatic (-CH₂-) | ~1.3 - 1.5 | Multiplet | 2H |
| H7, H8 | Methyl (-CH₃) | ~0.9 - 1.1 | Singlet (or two singlets) | 6H |
| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) |
| C1, C2 | Epoxide (-CH-O) | ~52 - 58 |
| C4 | Quaternary (-C(CH₃)₂) | ~34 |
| C3, C6 | Allylic-like (-CH₂-) | ~28 |
| C5 | Aliphatic (-CH₂-) | ~24 |
| C7, C8 | Methyl (-CH₃) | ~27 |
Note: Predicted shifts are based on data for similar epoxides. Protons on carbons adjacent to the epoxide ring appear in the 2.5-3.5 δ range.
Q3: My hydroboration-oxidation reaction produced a complex spectrum with more signals than expected. What's happening?
A: Hydroboration-oxidation of an unsymmetrical alkene like this compound can lead to a mixture of constitutional isomers (e.g., 4,4-dimethylcyclohexan-1-ol and 5,5-dimethylcyclohexan-1-ol) and diastereomers (cis/trans relationships). This complexity is a common issue.[2] The presence of multiple products, each with its own set of signals, will result in a complex, overlapping spectrum.
Caption: Sources of signal complexity in a reaction mixture NMR spectrum.
Troubleshooting Steps:
-
Confirm Product Formation: Look for the disappearance of olefinic signals and the appearance of a new signal for a proton on a carbon bearing an oxygen (a carbinol proton, -CHOH), typically in the 3.5-4.0 ppm range.
-
Identify Diastereomers: Diastereomers are distinct compounds and will have separate (though often similar) sets of signals in both ¹H and ¹³C NMR.[3] For example, the carbinol proton (-CHOH) may appear as two distinct multiplets, one for the cis isomer and one for the trans.
-
Use 2D NMR: If signals are heavily overlapped, 2D NMR techniques are invaluable.
-
COSY: Helps establish proton-proton coupling networks for each isomer.
-
HSQC: Correlates each proton to its directly attached carbon, helping to assign both ¹H and ¹³C signals for each component in the mixture.[4]
-
Table 3: Key Distinguishing Signals for Hydroboration-Oxidation Products
| Product Type | Key ¹H NMR Signal | Expected Chemical Shift (δ, ppm) | Key ¹³C NMR Signal | Expected Chemical Shift (δ, ppm) |
| Alcohol | Carbinol Proton (-CHOH) | ~3.5 - 4.0 | Carbinol Carbon (-CHOH) | ~65 - 75 |
| Diol | Carbinol Protons (-CHOH) | ~3.4 - 3.8 | Carbinol Carbons (-CHOH) | ~70 - 80 |
Experimental Protocols
Protocol 1: General NMR Sample Preparation
-
Dissolve Sample: Accurately weigh 5-10 mg of the crude reaction mixture or purified product. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[5]
-
Filter (if necessary): If the solution contains solid particulates, filter it through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add Standard: If quantitative analysis (qNMR) is required, add a known amount of an internal standard.
-
Cap and Invert: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.
-
Label and Analyze: Label the tube clearly and insert it into the NMR spectrometer for analysis.
Protocol 2: Representative Epoxidation of this compound
-
Dissolve Alkene: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add Reagent: Cool the solution in an ice bath (0 °C). Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM dropwise over 10 minutes.
-
Monitor Reaction: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, quench any remaining peroxy-acid by washing the mixture with a saturated sodium bicarbonate solution, followed by a wash with brine.
-
Isolate Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify: Purify the crude product via flash column chromatography if necessary before NMR analysis.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Minimizing byproduct formation in the elimination reaction to form 4,4-Dimethylcyclohexene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 4,4-dimethylcyclohexene via elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes and major byproducts in the formation of this compound?
A1: The two primary elimination pathways to synthesize this compound are the dehydrohalogenation of a 1-halo-4,4-dimethylcyclohexane and the dehydration of 4,4-dimethylcyclohexanol (B1295255).
-
Dehydrohalogenation: This reaction typically proceeds via an E2 mechanism using a strong base. The desired product, this compound, is the more substituted alkene (Zaitsev product). Potential byproducts include substitution products (alcohols or ethers) and the less substituted alkene (Hofmann product), 3,3-dimethyl-1-methylenecyclohexane.
-
Dehydration: This reaction involves heating the alcohol with a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and proceeds through an E1 mechanism. While it can produce the desired product, it is prone to forming carbocation rearrangement byproducts, such as 1,2-dimethylcyclohexene (B155917), which can be difficult to separate.
Q2: My reaction is producing a significant amount of substitution product (ether or alcohol) instead of the desired alkene. How can I fix this?
A2: The formation of substitution products (SN1/SN2) is a common competing pathway with elimination (E1/E2). To favor elimination:
-
Increase Temperature: Elimination reactions are entropically favored over substitution and are therefore promoted by higher temperatures.[1]
-
Use a Strong, Sterically Hindered Base: For dehydrohalogenation, bulky bases like potassium tert-butoxide (t-BuOK) are strong enough to promote E2 elimination but are poor nucleophiles, thus minimizing SN2 side reactions.[2][3] However, be aware that very bulky bases can sometimes favor the formation of the Hofmann (less substituted) product.[4][5]
-
Choose the Right Substrate: Tertiary alkyl halides undergo elimination more readily than secondary or primary halides.[6] For alcohol dehydration, using a bulky acid catalyst can sometimes suppress competing substitution reactions.
Q3: I am observing an unexpected alkene isomer, 1,2-dimethylcyclohexene, in my product mixture. What is causing this and how can I prevent it?
A3: The formation of 1,2-dimethylcyclohexene is a classic indicator of a carbocation rearrangement. This occurs during E1 reactions, which are common in the acid-catalyzed dehydration of alcohols. The secondary carbocation initially formed can undergo a 1,2-methyl shift to form a more stable tertiary carbocation before elimination occurs.
To prevent this:
-
Avoid E1 Conditions: The most effective way to prevent rearrangements is to use a reaction that does not involve a carbocation intermediate.
-
Favor the E2 Pathway: Start with a 1-halo-4,4-dimethylcyclohexane and use a strong, non-nucleophilic base in a one-step E2 reaction. The E2 mechanism is concerted and does not involve carbocations, thus eliminating the possibility of rearrangement.[7]
Troubleshooting Guide
| Problem/Observation | Probable Cause | Recommended Solution(s) |
| Low yield of this compound; high yield of substitution byproducts (e.g., 4,4-dimethylcyclohexanol or tert-butoxy-4,4-dimethylcyclohexane). | Reaction conditions favor substitution (SN1/SN2) over elimination (E1/E2). | 1. Increase Reaction Temperature: Heat favors elimination pathways.[1] 2. Use a Bulky, Non-Nucleophilic Base: Switch to potassium tert-butoxide (t-BuOK) instead of smaller bases like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) to sterically disfavor the SN2 pathway.[3] 3. Solvent Choice: Use a less polar, aprotic solvent. |
| Significant formation of 1,2-dimethylcyclohexene. | Carbocation rearrangement via an E1 mechanism, typical in acid-catalyzed dehydration of 4,4-dimethylcyclohexanol. | 1. Switch to an E2 Reaction: Convert the starting alcohol (4,4-dimethylcyclohexanol) to a good leaving group (e.g., a tosylate or a halide like -Br or -Cl) first. Then, perform an E2 elimination using a strong base (e.g., t-BuOK). This avoids the carbocation intermediate.[7] |
| The major product is the less-substituted isomer (3,3-dimethyl-1-methylenecyclohexane). | Reaction conditions favor Hofmann elimination over Zaitsev elimination. | 1. Use a Smaller Base: A sterically demanding (bulky) base was likely used. Switch from t-BuOK to a smaller base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) to favor the formation of the more stable, more substituted Zaitsev product.[4][8] 2. Check the Leaving Group: Very poor leaving groups can also favor the Hofmann product. Ensure you are using a good leaving group like I, Br, Cl, or OTs. |
Data Presentation: Influence of Reaction Conditions
The choice of base and leaving group is critical in controlling the product distribution in the dehydrohalogenation of 1-X-4,4-dimethylcyclohexane.
Table 1: Effect of Base on Product Distribution
| Starting Material | Base | Major Product | Minor Product(s) | Governing Rule |
| 1-Bromo-4,4-dimethylcyclohexane | Sodium Ethoxide (NaOEt) | This compound | Substitution Product, Hofmann Product | Zaitsev[8] |
| 1-Bromo-4,4-dimethylcyclohexane | Potassium tert-Butoxide (t-BuOK) | 3,3-Dimethyl-1-methylenecyclohexane | This compound | Hofmann[2][3] |
Table 2: Effect of Leaving Group on E2 Reaction Rate
| Leaving Group (X in C-X) | Relative Rate of Elimination | Comment |
| Iodo (-I) | Fastest | Excellent leaving group. |
| Bromo (-Br) | Fast | Good, commonly used leaving group.[8] |
| Chloro (-Cl) | Moderate | Fair leaving group. |
| Fluoro (-F) | Slowest | Poor leaving group; can favor Hofmann elimination.[8] |
| Tosylate (-OTs) | Fastest | Excellent leaving group, often used to activate alcohols for elimination. |
Experimental Protocols
Protocol 1: Dehydrobromination of 1-Bromo-4,4-dimethylcyclohexane (E2 Pathway)
This protocol is designed to favor the Zaitsev product (this compound) while minimizing substitution and Hofmann elimination byproducts.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reagents: Dissolve 1-bromo-4,4-dimethylcyclohexane in ethanol (B145695) in the reaction flask.
-
Base Addition: In a separate flask, prepare a solution of sodium ethoxide (NaOEt) in ethanol. Add the NaOEt solution dropwise to the stirred solution of the alkyl bromide.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter. Remove the solvent by rotary evaporation.
-
Analysis: Purify the crude product by fractional distillation. Analyze the product distribution by GC-MS and NMR to quantify the ratio of this compound to any byproducts.
Protocol 2: Dehydration of 4,4-Dimethylcyclohexanol (E1 Pathway - Caution Advised)
This protocol can yield the desired product but carries a high risk of rearrangement. It is provided for informational purposes; Protocol 1 is generally preferred for a clean synthesis.
-
Setup: Set up a fractional distillation apparatus with a round-bottom flask.
-
Reagents: Place 4,4-dimethylcyclohexanol in the distillation flask. Cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
-
Reaction & Distillation: Heat the mixture gently. As the alkene and water are formed, they will distill out of the reaction flask. Collect the distillate in a receiving flask cooled in an ice bath. According to Le Châtelier's principle, removing the products drives the equilibrium forward.
-
Workup: Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with brine.
-
Purification: Separate the organic layer, dry over anhydrous calcium chloride (CaCl₂), and perform a final fractional distillation to purify the this compound.
-
Analysis: Use GC-MS and NMR to identify and quantify the desired product and any rearrangement byproducts like 1,2-dimethylcyclohexene.
Visual Guides
Caption: Decision workflow for selecting reaction conditions to control product formation.
Caption: A logical troubleshooting guide for identifying and solving common byproduct issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
GC-MS for Purity Assessment of 4,4-Dimethylcyclohexene: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 4,4-Dimethylcyclohexene, a versatile intermediate in organic synthesis. Experimental data and detailed protocols are provided to support the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound, offering exceptional separation efficiency and definitive identification.[1] However, other techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for purity assessment, each with its own set of advantages and limitations.
Table 1: Performance Comparison of Analytical Techniques for Purity Assessment
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absolute quantification based on the relationship between signal intensity and the number of protons. |
| Typical Retention Time | 5 - 20 minutes | 5 - 15 minutes | Not Applicable |
| Resolution | Excellent for volatile isomers. | Good, but may be challenging for non-polar, isomeric impurities. | Provides structural information but does not physically separate components. |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 1 µg/mL | ~ 0.1% (w/w) |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL | ~ 5 µg/mL | ~ 0.5% (w/w) |
| Impurity Identification | Excellent, based on mass spectral library matching and fragmentation patterns.[1] | Based on retention time comparison with standards; limited structural information. | Excellent for structural elucidation of unknown impurities. |
| Sample Requirements | Volatile and thermally stable compounds. | Soluble in mobile phase; suitable for less volatile or thermally labile compounds.[3] | Soluble in deuterated solvent; requires a suitable internal standard. |
Potential Impurities in this compound
The synthesis of this compound typically involves the dehydration of 4,4-dimethylcyclohexanol (B1295255) or a related elimination reaction. Potential impurities that may be present in the final product include:
-
Unreacted Starting Material: 4,4-dimethylcyclohexanol.
-
Isomeric Impurities: Positional isomers of dimethylcyclohexene (e.g., 3,4-dimethylcyclohexene, 1,2-dimethylcyclohexene).
-
Byproducts: Dimers or polymers formed under acidic or high-temperature conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, hexane).
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general method for the purity assessment of this compound using GC-MS. Method validation is required for specific applications.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of hydrocarbons.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full Scan.
-
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards, if available.
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes, the following diagrams have been generated.
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Logical flow for selecting an analytical method.
Conclusion
For the routine purity assessment of this compound, GC-MS stands out as the preferred method due to its high resolution for separating volatile isomers and its definitive identification capabilities.[1][5] While HPLC can be a viable alternative, particularly for quantifying less volatile impurities, and qNMR provides an absolute measure of purity without the need for reference standards of the analyte, the comprehensive information provided by GC-MS on both the main component and trace impurities makes it an invaluable tool in a research and development setting. The choice of technique should ultimately be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of analytical detail.
References
A Comparative Guide to Analytical Methods for Quantifying 4,4-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of 4,4-Dimethylcyclohexene, a volatile organic compound (VOC). We will explore the industry-standard technique, Gas Chromatography (GC), and present a comparative analysis with a potential High-Performance Liquid Chromatography (HPLC) method. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific needs, supported by experimental protocols and performance data.
Preferred Method: Gas Chromatography (GC)
Gas Chromatography is a highly efficient separation technique ideal for analyzing volatile and thermally stable compounds like this compound.[1] The principle of GC involves vaporizing a sample and injecting it into a gaseous mobile phase (carrier gas), which carries the sample through a heated column containing a stationary phase.[2] Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. Due to its volatility, this compound is an excellent candidate for GC analysis.
Experimental Protocol: GC-FID Method
This protocol outlines a standard method for the quantification of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the unknown sample in the same solvent to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter if particulate matter is present.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to handle the high volatility and prevent column overload.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.
-
GC Method Workflow
References
A Comparative Analysis of the Reactivity of 4,4-Dimethylcyclohexene and Cyclohexene in Electrophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the reactivity differences between 4,4-Dimethylcyclohexene and Cyclohexene (B86901), supported by experimental data and mechanistic insights.
The reactivity of alkenes in electrophilic addition reactions is a cornerstone of organic synthesis, forming the basis for the construction of complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of this compound and its parent analogue, cyclohexene. The introduction of a gem-dimethyl group at the C4 position in the cyclohexene ring significantly influences the molecule's electronic and steric properties, leading to notable differences in reaction rates and product distributions in key transformations such as hydrohalogenation, hydration, and epoxidation. Understanding these differences is crucial for predicting reaction outcomes and designing efficient synthetic routes.
Executive Summary of Reactivity Comparison
The presence of the gem-dimethyl group in this compound generally leads to a decrease in reactivity towards electrophilic addition compared to cyclohexene. This reduced reactivity is primarily attributed to steric hindrance, which impedes the approach of electrophiles to the double bond. While electronic effects of the methyl groups could slightly increase the nucleophilicity of the double bond, the steric factor is the dominant influence.
| Reaction | Reactant | Key Observations |
| Hydrohalogenation | Cyclohexene | Follows Markovnikov's rule, proceeding through a secondary carbocation intermediate. |
| This compound | Reaction is slower due to steric hindrance. Carbocation formation is influenced by the gem-dimethyl group, potentially leading to rearrangements. | |
| Hydration (Acid-Catalyzed) | Cyclohexene | Proceeds via a secondary carbocation to form cyclohexanol. |
| This compound | Slower reaction rate compared to cyclohexene. Formation of 4,4-dimethylcyclohexanol. | |
| Epoxidation | Cyclohexene | Readily forms cyclohexene oxide. |
| This compound | The reaction is sterically hindered, resulting in a slower rate of epoxidation. |
Theoretical Framework: Steric Hindrance and Carbocation Stability
The differing reactivities of cyclohexene and this compound can be rationalized by considering two primary factors:
-
Steric Hindrance: The two methyl groups at the C4 position of this compound create a sterically congested environment on one face of the molecule. This "gem-dimethyl effect" can hinder the approach of bulky electrophiles to the double bond, thereby increasing the activation energy of the reaction and slowing it down.
-
Carbocation Stability: In reactions that proceed through a carbocation intermediate, such as hydrohalogenation and acid-catalyzed hydration, the stability of the carbocation is a key determinant of the reaction pathway. Alkyl groups are electron-donating and stabilize adjacent carbocations.[1] While the methyl groups in this compound are not directly attached to the double bond, their inductive effect can have a minor influence on the electron density of the pi system. More importantly, the substitution pattern influences the stability of the potential carbocation intermediates formed upon protonation.
Experimental Data and Protocols
Hydrohalogenation
Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) across the double bond. The reaction typically proceeds via a carbocation intermediate, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.[2][3][4][5]
Reaction Scheme:
Caption: General reaction scheme for the hydrobromination of cyclohexene and this compound.
Experimental Protocol: Hydrobromination of Cyclohexene
-
Dissolve cyclohexene (1.0 eq) in a suitable inert solvent such as dichloromethane (B109758) or pentane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, bromocyclohexane.
-
Purify the product by distillation if necessary.
Discussion of Reactivity:
Furthermore, the stability of the resulting carbocation is a critical factor. Protonation of cyclohexene leads to a secondary carbocation. For this compound, protonation at C1 or C2 also leads to a secondary carbocation. While hydride or methyl shifts could theoretically lead to a more stable tertiary carbocation, such rearrangements are not always observed and depend on the specific reaction conditions.[6]
Acid-Catalyzed Hydration
The acid-catalyzed hydration of alkenes is another classic electrophilic addition reaction that follows Markovnikov's rule and proceeds through a carbocation intermediate to yield an alcohol.[7][8][9][10][11]
Reaction Scheme:
Caption: General reaction scheme for the acid-catalyzed hydration of cyclohexene and this compound.
Experimental Protocol: Acid-Catalyzed Hydration of Cyclohexene [12]
-
To a round-bottom flask, add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, and water.
-
Add cyclohexene to the acidic solution.
-
Heat the mixture under reflux for a specified period.
-
Monitor the reaction by GC or NMR spectroscopy.
-
After cooling, neutralize the excess acid with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield cyclohexanol.
Discussion of Reactivity:
Similar to hydrohalogenation, the hydration of this compound is expected to be slower than that of cyclohexene due to the steric hindrance of the gem-dimethyl group. The mechanism involves the formation of a carbocation intermediate, and the stability of this intermediate will dictate the regioselectivity of the alcohol formation.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is a concerted process and does not involve a carbocation intermediate.[13]
Reaction Scheme:
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. leah4sci.com [leah4sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. leah4sci.com [leah4sci.com]
- 11. youtube.com [youtube.com]
- 12. byjus.com [byjus.com]
- 13. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Orthogonal Analytical Techniques for Purity Validation of Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of pharmaceutical derivatives is a cornerstone of drug development and manufacturing. A single analytical technique is often insufficient to detect all potential impurities, which can include isomers, degradation products, aggregates, or process-related contaminants. Regulatory bodies such as the FDA and EMA, guided by ICH principles (e.g., ICH Q2(R2)), emphasize the need for robust analytical procedures to ensure product quality and safety.[1][2][3][4][5][6][7]
Orthogonal methods—independent analytical techniques that measure the same attribute based on different physicochemical principles—are essential for a comprehensive purity assessment.[8][9] By employing a multi-faceted approach, developers can mitigate the risk of overlooking co-eluting or otherwise undetected impurities, thereby building a more complete and reliable purity profile.[10][11] This guide compares key orthogonal techniques for the purity validation of both small molecule and biologic derivatives, providing experimental details and comparative data.
The Logic of Orthogonal Analysis
A primary analytical method may have inherent limitations, such as the inability to separate structurally similar impurities. An orthogonal method, by using a different separation or detection principle, can resolve these ambiguities and confirm the purity assessment with a higher degree of confidence.
Caption: Logical relationship of orthogonal methods in purity validation.
Case Study 1: Small Molecule Derivative — Purity of Boc-L-Ala-OH
N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH) is a critical protected amino acid used in peptide synthesis. Its purity is paramount, with common impurities including the Boc-D-Ala-OH enantiomer and various process-related substances.[12] We compare Reversed-Phase HPLC (RP-HPLC), Chiral HPLC, and Quantitative NMR (qNMR) as orthogonal methods for its purity validation.
Experimental Workflow for Boc-L-Ala-OH Purity
The analytical strategy involves using a primary chromatographic method for general purity, followed by specific orthogonal methods to address potential enantiomeric impurities and to establish absolute purity.
Caption: Orthogonal workflow for small molecule derivative purity validation.
Comparative Data and Protocols
Table 1: Comparison of Analytical Techniques for Boc-L-Ala-OH Purity
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Quantitative NMR (qNMR) |
| Principle | Separation by hydrophobicity | Separation of enantiomers | Absolute quantification via nuclear resonance |
| Purity Measured | Relative Purity (achiral) | Enantiomeric Purity | Absolute Purity (molar) |
| Typical Purity (%) | 99.85% | 99.92% (L-enantiomer) | 99.9% ± 0.2% |
| Impurity Detected | Process-related impurities | 0.08% (D-enantiomer) | Not applicable (quantifies total analyte) |
| Reference Standard | Requires analyte reference standard | Requires enantiomer reference standard | Requires certified internal standard (e.g., maleic acid) |
| Sensitivity | High | High | Moderate to Low |
Detailed Experimental Protocols
1. Reversed-Phase HPLC (Primary Method) This method is suitable for quantifying Boc-L-Ala-OH and detecting most process-related impurities.[12]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
2. Chiral HPLC (Orthogonal Method 1) This method is specifically designed to separate and quantify the D-enantiomer from the L-enantiomer.[12]
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral stationary phase (e.g., cellulose (B213188) or amylose-based).
-
Mobile Phase: Isocratic mixture, typically Hexane/Isopropanol with an acidic or basic modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
3. Quantitative NMR (qNMR) (Orthogonal Method 2) qNMR provides an absolute purity value without the need for a specific reference standard of the analyte itself, making it a powerful orthogonal technique.[12]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Solvent: Deuterated solvent (e.g., DMSO-d6).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte (e.g., maleic acid).
-
Method: A precisely weighed amount of the sample and internal standard are dissolved. The purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Case Study 2: Biologic Derivative — Purity of a Monoclonal Antibody (mAb)
Monoclonal antibodies are large, complex proteins where impurities can include aggregates, fragments, and charge variants (e.g., from deamidation or C-terminal lysine (B10760008) truncation).[13][14] A combination of chromatographic and electrophoretic techniques is necessary for comprehensive purity assessment.
Comparative Data and Protocols
Table 2: Comparison of Orthogonal Techniques for mAb Purity
| Parameter | Size Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) | Capillary Gel Electrophoresis (CE-SDS) |
| Principle | Separation by hydrodynamic size | Separation by net surface charge | Electrophoretic separation by size in a gel matrix |
| Purity Measured | Size Variants (Aggregates, Fragments) | Charge Variants (Acidic, Basic) | Size Purity (Reducing & Non-reducing) |
| Typical Monomer (%) | 98.5% | Not Applicable | 99.0% (Non-reduced) |
| Typical Aggregates (%) | 1.2% (HMW) | Not Applicable | Not typically resolved from monomer |
| Typical Fragments (%) | 0.3% (LMW) | Not Applicable | 1.0% (Light Chain, Heavy Chain fragments) |
| Main Charge Isoform (%) | Not Applicable | 75% | Not Applicable |
| Acidic/Basic Variants (%) | Not Applicable | 18% (Acidic), 7% (Basic) | Not Applicable |
Detailed Experimental Protocols
1. Size Exclusion Chromatography (SEC) SEC is the standard method for the detection and quantification of soluble aggregates and fragments.[14][15]
-
Instrumentation: UPLC or HPLC system with UV or fluorescence detector.
-
Column: SEC column suitable for proteins (e.g., silica-based with hydrophilic coating, 200-300 Å pore size).
-
Mobile Phase: Isocratic, typically a phosphate (B84403) or histidine buffer at neutral pH with salt (e.g., 150 mM sodium chloride) to minimize secondary interactions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
2. Ion-Exchange Chromatography (IEX) (Orthogonal Method 1) IEX separates proteins based on charge heterogeneity, providing critical information on post-translational modifications.[14]
-
Instrumentation: HPLC system with UV detector.
-
Column: Strong or weak cation exchange column.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B: High salt buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
Gradient: Linear salt gradient (e.g., 0-50% B) over 30-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
3. Capillary Gel Electrophoresis (CE-SDS) (Orthogonal Method 2) CE-SDS is a high-resolution electrophoretic technique that provides an orthogonal assessment of size purity compared to the chromatographic SEC method.[16][17][18] It is highly valuable for both reduced and non-reduced samples.
-
Instrumentation: Capillary Electrophoresis system with UV or PDA detector.
-
Capillary: Fused silica (B1680970) capillary.
-
Sample Preparation: Denaturation with SDS, with and without a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Sieving Matrix: Gel buffer containing a replaceable polymer network.
-
Separation Voltage: ~15 kV.
-
Detection: UV at 220 nm.
Conclusion
The validation of derivative purity is a complex task that cannot be reliably accomplished with a single analytical method. An orthogonal approach, leveraging techniques with different separation and detection principles, is fundamental to building a robust and defensible data package. For small molecules, the combination of RP-HPLC, chiral chromatography, and qNMR provides a comprehensive profile of both relative and absolute purity. For complex biologics like monoclonal antibodies, a trio of methods including SEC, IEX, and CE-SDS is essential to characterize size, charge, and covalent structure variants. Implementing these orthogonal strategies is not only a regulatory expectation but a scientific necessity to ensure the quality, safety, and efficacy of pharmaceutical products.[8][14]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmtech.com [pharmtech.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. news-medical.net [news-medical.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 15. fluidimaging.com [fluidimaging.com]
- 16. Protein Separation by Capillary Gel Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
Validating the Structure of 4,4-Dimethylcyclohexene Reaction Products: A Comparative Guide Using NMR and MS
The structural elucidation of reaction products is a cornerstone of chemical research and development. For professionals in fields ranging from materials science to drug discovery, the precise determination of a molecule's structure is paramount. This guide provides a comprehensive comparison of the products formed from the reaction of 4,4-dimethylcyclohexene under different conditions, with a focus on validating their structures using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and supporting data are provided to aid researchers in their analytical endeavors.
Reactions of this compound: A Tale of Two Pathways
The reaction of this compound can yield different products depending on the chosen synthetic route. Two common and illustrative examples are acid-catalyzed hydration and hydroboration-oxidation.
-
Acid-Catalyzed Hydration: This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[1][2] However, the mechanism involves a carbocation intermediate, which is susceptible to rearrangement to a more stable carbocation.[1][2] In the case of this compound, this rearrangement leads to the formation of 1,2-dimethylcyclohexanol (B73200) as the major product, rather than the expected 3,3-dimethylcyclohexanol (B1607255).[3]
-
Hydroboration-Oxidation: This two-step reaction is known for its anti-Markovnikov regioselectivity and syn-stereoselectivity.[4][5][6] The hydroxyl group is installed at the less substituted carbon of the double bond, and the addition of the hydrogen and hydroxyl group occurs on the same face of the ring.[5] This pathway reliably produces 3,3-dimethylcyclohexanol from this compound.
Experimental Protocols
-
Materials: this compound, 50% aqueous sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask cooled in an ice bath, add this compound.
-
Slowly add an equimolar amount of cold 50% aqueous sulfuric acid with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
-
Materials: this compound, borane-tetrahydrofuran (B86392) complex (BH₃•THF), tetrahydrofuran (B95107) (THF), 3M sodium hydroxide (B78521) solution, 30% hydrogen peroxide solution, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous THF.
-
Cool the solution in an ice bath and add a 1M solution of BH₃•THF in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly add 3M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, keeping the temperature below 40°C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
-
NMR Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[7]
-
Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct injection or GC-MS). Acquire spectra using a standard ionization technique like Electron Ionization (EI).
Data Presentation and Structure Validation
The following tables summarize the expected NMR and MS data for the two primary products.
Table 1: ¹H NMR Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,2-Dimethylcyclohexanol | ~3.5-3.7 | m | 1H | CH-OH |
| ~1.4-1.8 | m | 8H | Cyclohexane CH₂ | |
| ~1.2 | s | 3H | C1-CH₃ | |
| ~0.9 | d | 3H | C2-CH₃ | |
| 3,3-Dimethylcyclohexanol | ~3.8 | m | 1H | CH-OH |
| ~1.2-1.9 | m | 8H | Cyclohexane CH₂ | |
| ~0.9 | s | 6H | C(CH₃)₂ |
Table 2: ¹³C NMR Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1,2-Dimethylcyclohexanol | ~70-75 | C-OH |
| ~40-45 | C-CH₃ | |
| ~30-35 | Quaternary C | |
| ~20-30 | Cyclohexane CH₂ | |
| ~15-20 | CH₃ | |
| 3,3-Dimethylcyclohexanol | ~65-70 | C-OH |
| ~40-45 | Cyclohexane CH₂ | |
| ~30-35 | Quaternary C | |
| ~25-30 | C(CH₃)₂ | |
| ~20-25 | Cyclohexane CH₂ |
Table 3: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| 1,2-Dimethylcyclohexanol | 128 (often weak or absent) | 113, 95, 85, 71, 57, 43 | Loss of CH₃, H₂O, and subsequent alkyl chain fragmentation.[8][9] |
| 3,3-Dimethylcyclohexanol | 128 (often weak or absent)[10] | 113, 95, 85, 71, 57, 43 | Loss of CH₃, H₂O, and subsequent alkyl chain fragmentation.[8][9] |
Comparative Analysis
| Feature | Acid-Catalyzed Hydration | Hydroboration-Oxidation |
| Major Product | 1,2-Dimethylcyclohexanol | 3,3-Dimethylcyclohexanol |
| Mechanism | Carbocation intermediate, rearrangement prone[1] | Concerted addition, no rearrangements[11] |
| Regioselectivity | Markovnikov (initially), but rearrangement dictates final product | Anti-Markovnikov[6] |
| Stereoselectivity | Not highly stereoselective[1] | Syn-addition[5] |
Alternative Synthetic and Analytical Methods
While the discussed methods are common, other approaches exist for the synthesis of substituted cyclohexanols. These include the reduction of corresponding cyclohexanones and Grignard reactions with cyclohexenones.[12][13] For structural validation, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide unambiguous assignments of proton and carbon signals, especially for complex structures.
Workflow for Structure Validation
The logical flow from synthesis to structural confirmation is crucial for reliable results.
Caption: Workflow for Synthesis and Structural Validation.
This guide demonstrates that a combination of synthetic strategy and powerful analytical techniques like NMR and MS is essential for the unambiguous identification of reaction products. By carefully selecting the reaction pathway and meticulously analyzing the resulting spectroscopic data, researchers can confidently validate the structures of their target molecules.
References
- 1. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chegg.com [chegg.com]
- 4. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction [chem.ucla.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Cyclohexanol, 3,3-dimethyl- [webbook.nist.gov]
- 11. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. 3,3-Dimethylcyclohexanol | 767-12-4 | Benchchem [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative study of different synthetic routes to 4,4-Dimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 4,4-dimethylcyclohexene, a valuable intermediate in organic synthesis. Below, we detail several common methodologies, presenting experimental protocols and quantitative data to facilitate the selection of the most suitable route for your research needs. The discussed pathways include the dehydration of 4,4-dimethylcyclohexanol (B1295255), the Wittig reaction, the Shapiro reaction, and the Bamford-Stevens reaction, all starting from the common precursor 4,4-dimethylcyclohexanone (B1295358).
Data Summary
The following table summarizes the key quantitative metrics for the different synthetic routes to this compound, offering a clear comparison of their performance based on available experimental data.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity |
| Dehydration | 4,4-Dimethylcyclohexanol | 85% Phosphoric Acid, Sulfuric Acid | ~1-2 hours | ~75-85% | Good |
| Wittig Reaction | 4,4-Dimethylcyclohexanone | Methylenetriphenylphosphorane | Several hours | Moderate to High | High |
| Shapiro Reaction | 4,4-Dimethylcyclohexanone | Tosylhydrazine, n-Butyllithium | Several hours | High | Good |
| Bamford-Stevens | 4,4-Dimethylcyclohexanone | Tosylhydrazine, Sodium Methoxide (B1231860) | Several hours | Moderate | Moderate |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Route 1: Dehydration of 4,4-Dimethylcyclohexanol
Materials:
-
4,4-Dimethylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 4,4-dimethylcyclohexanol, 85% phosphoric acid, and a few drops of concentrated sulfuric acid.
-
Set up a simple distillation apparatus and gently heat the reaction mixture.
-
The product, this compound, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium chloride solution to remove any remaining acid and water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid to obtain the final product. Further purification can be achieved by fractional distillation.
Route 2: Wittig Reaction of 4,4-Dimethylcyclohexanone
The Wittig reaction is a highly reliable method for converting ketones to alkenes with a specific placement of the double bond.[4][5][6]
Materials:
-
4,4-Dimethylcyclohexanone
-
A strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in an anhydrous solvent.
-
Cool the suspension in an ice bath and add the strong base dropwise. The formation of the ylide is indicated by a color change (typically to a yellow or orange).
-
Wittig Reaction: To the freshly prepared ylide, add a solution of 4,4-dimethylcyclohexanone in the same anhydrous solvent dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography.
Route 3: Shapiro Reaction of 4,4-Dimethylcyclohexanone
The Shapiro reaction provides an alternative route from ketones to alkenes via a tosylhydrazone intermediate.[7]
Materials:
-
4,4-Dimethylcyclohexanone
-
Tosylhydrazine
-
n-Butyllithium (n-BuLi)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Formation of the Tosylhydrazone: Dissolve 4,4-dimethylcyclohexanone and an equimolar amount of tosylhydrazine in a suitable solvent (e.g., ethanol) and heat to reflux for a few hours. The tosylhydrazone will precipitate upon cooling and can be collected by filtration.
-
Shapiro Reaction: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the dried tosylhydrazone in an anhydrous solvent.
-
Cool the mixture to -78 °C (dry ice/acetone bath) and add at least two equivalents of n-butyllithium dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The product can be purified by distillation or column chromatography.
Route 4: Bamford-Stevens Reaction of 4,4-Dimethylcyclohexanone
Similar to the Shapiro reaction, the Bamford-Stevens reaction also proceeds through a tosylhydrazone intermediate but typically uses a weaker base and may be conducted in protic or aprotic solvents.[7]
Materials:
-
4,4-Dimethylcyclohexanone tosylhydrazone (prepared as in the Shapiro reaction)
-
Sodium methoxide (NaOMe)
-
Aprotic solvent (e.g., diglyme) or protic solvent (e.g., ethylene (B1197577) glycol)
Procedure:
-
In a round-bottom flask, suspend the 4,4-dimethylcyclohexanone tosylhydrazone in the chosen solvent.
-
Add sodium methoxide and heat the mixture to reflux.
-
The reaction progress can be monitored by the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The product can be purified by distillation.
Conclusion
The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired yield and purity, and the scale of the reaction. The dehydration of 4,4-dimethylcyclohexanol is a straightforward and often high-yielding method, though it may be prone to rearrangement byproducts. The Wittig reaction offers excellent control over the double bond position and generally provides high purity, but the reagents can be more expensive and the workup can be more involved due to the triphenylphosphine (B44618) oxide byproduct. The Shapiro and Bamford-Stevens reactions provide good alternatives from the same ketone precursor, with the Shapiro reaction often favoring the less substituted alkene (in cases where this is a possibility) and the Bamford-Stevens reaction favoring the more substituted (thermodynamic) product. For the synthesis of this compound, where only one alkene product is possible, the choice between these two may come down to reagent availability and handling preferences.
References
- 1. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
A Researcher's Guide to the Analysis of Residual Solvents in 4,4-Dimethylcyclohexene Samples
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. Residual solvents, even in trace amounts, can significantly impact the outcome of experiments, the efficacy of drug substances, and introduce safety concerns. This guide provides a comprehensive comparison of analytical techniques for the determination of residual solvents in 4,4-Dimethylcyclohexene samples, with a focus on the industry-standard gas chromatography (GC) methods.
Comparison of Analytical Techniques
While gas chromatography is the most widely adopted method for residual solvent analysis due to its robustness and sensitivity, other techniques offer specific advantages.[1][2] The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput or the chemical nature of the solvents.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Volatile and semi-volatile solvents are partitioned from the sample matrix into the headspace of a sealed vial and then introduced into a GC-MS system for separation and identification based on mass-to-charge ratio.[3][4] | High sensitivity and selectivity. Excellent for identification of unknown solvents.[3] | Matrix effects can influence partitioning. Requires method development for different sample matrices. | Broad-spectrum screening and quantification of volatile residual solvents. |
| Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) | Similar to HS-GC-MS, but uses a Flame Ionization Detector (FID) which is sensitive to most organic compounds.[5][6] | Robust and provides excellent quantitative accuracy for known solvents.[6] | Less specific than MS, making it difficult to identify co-eluting peaks or unknown solvents.[5] | Routine quality control for the quantification of known residual solvents. |
| Direct Injection Gas Chromatography (GC) | The sample, dissolved in a suitable solvent, is directly injected into the GC system.[7] | Simpler sample preparation for liquid samples. | Can introduce non-volatile matrix components into the GC system, leading to contamination and requiring more frequent maintenance. Not suitable for solid samples.[7] | Analysis of liquid samples where the matrix is non-volatile and does not interfere with the analysis. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of gas-phase molecules, providing a unique spectral fingerprint for each compound.[2] | Extremely fast and highly selective, capable of differentiating isomers. No chromatography is required.[2] | Primarily for volatile compounds. Library of rotational spectra is still growing. | Rapid screening and high-throughput analysis of volatile residual solvents. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Can provide information on the total amount of volatile material. | Non-specific; cannot differentiate between different solvents or water. | Preliminary screening for total volatile content. |
Experimental Workflow: Headspace GC-MS
The following diagram illustrates a typical experimental workflow for the analysis of residual solvents in a this compound sample using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).
Caption: A streamlined workflow for residual solvent analysis.
Detailed Experimental Protocol: Headspace GC-MS
This protocol is a general guideline for the analysis of residual solvents in this compound using a headspace gas chromatograph coupled with a mass spectrometer (HS-GC-MS). Method validation is required for specific applications.[8]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a high-purity, high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[9]
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Prepare a blank sample containing only the dissolution solvent.
-
Prepare calibration standards by spiking known concentrations of potential residual solvents into the dissolution solvent. Potential residual solvents in this compound, based on its synthesis, may include diethyl ether, ethanol, ethyl acetate, methanol, and benzene.
2. HS-GC-MS Parameters:
The following are typical starting parameters. Optimization may be required.
| Parameter | Condition |
| Headspace Autosampler | |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 30 min |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
3. Data Analysis:
-
Identify the residual solvents in the sample by comparing their retention times and mass spectra with those of the calibration standards and a spectral library (e.g., NIST).
-
Quantify the amount of each residual solvent by constructing a calibration curve from the peak areas of the standards.
Comparative Analysis of Techniques
The selection of an appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates the logical relationships in comparing different methods for residual solvent analysis.
References
- 1. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4,4-dimethylcyclopentene synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. babab.net [babab.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Purity Determination of 4,4-Dimethylcyclohexene: qNMR vs. Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates is paramount for ensuring the reliability, reproducibility, and safety of synthesized products. 4,4-Dimethylcyclohexene, a key building block in organic synthesis, requires precise purity assessment to prevent the introduction of unwanted impurities into subsequent reaction steps. This guide provides an objective comparison of two powerful analytical techniques for determining the purity of this compound: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).
Quantitative NMR has emerged as a primary analytical method for purity determination, offering direct quantification without the need for a substance-specific reference standard.[1] In contrast, GC-FID is a highly sensitive and robust technique, particularly well-suited for the analysis of volatile compounds like this compound, and is a staple in many quality control laboratories. This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance, and provide a logical workflow for the qNMR-based purity assessment.
Comparative Analysis of qNMR and GC-FID
The choice between qNMR and GC-FID for the purity determination of this compound depends on several factors, including the need for absolute quantification, the nature of the expected impurities, and the availability of instrumentation. While qNMR provides a direct measure of purity traceable to the International System of Units (SI), GC-FID offers excellent sensitivity for volatile impurities.[1] For a comprehensive purity assessment, these techniques can be used orthogonally to provide a more complete picture of the sample's composition.[2]
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[2] | Separation based on volatility and partitioning between a stationary and a mobile phase.[1] |
| Quantitation | Absolute (can determine purity without a specific reference standard of the analyte).[2][3] | Relative (typically requires a reference standard of known purity for absolute quantification).[1][2] |
| Selectivity | Excellent for distinguishing between structurally similar compounds and isomers. | High separation efficiency for volatile compounds. |
| Sensitivity | Generally lower than GC-FID. | High sensitivity, ideal for trace impurity analysis.[1] |
| Sample Throughput | Moderate; sample preparation is relatively simple.[1] | High, especially with an autosampler. |
| Sample Requirement | Non-destructive; sample can be recovered.[1][4] | Destructive. |
| Instrumentation | NMR Spectrometer. | Gas Chromatograph with Flame Ionization Detector. |
| Strengths | - Primary analytical method.[1] - High accuracy and precision.[5][6] - Provides structural information.[7] | - High sensitivity and wide linear range.[7] - Cost-effective and widely available.[1] - Robust and reliable for routine analysis. |
| Limitations | - Higher initial instrument cost. - Potential for signal overlap in complex mixtures. | - Requires compound to be volatile and thermally stable. - May require derivatization for some analytes. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
-
Internal Standard Selection: Choose a high-purity (>99.9%) internal standard with sharp, well-resolved signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene (B86053) are suitable candidates.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using an analytical balance with a readability of at least 0.01 mg.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the analyte and the internal standard.
-
Vortex the vial to ensure a homogeneous solution and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest. A 90° pulse angle should be used.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID with minimal line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography (GC-FID) Protocol
This protocol describes a method for determining the purity of this compound by area percent normalization.
-
Instrumentation and Conditions:
-
GC: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector: FID at 280 °C.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Injection and Data Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Areaanalyte / Total Area of all peaks) * 100
-
Logical Workflow for qNMR Purity Determination
Caption: Experimental workflow for qNMR purity determination.
Conclusion
Both qNMR and GC-FID are powerful techniques for the purity determination of this compound. qNMR stands out as a primary method for absolute purity assessment, which is crucial for the certification of reference materials or when a high degree of accuracy is required without a specific standard for the analyte.[1][2] Its non-destructive nature is also an advantage when dealing with limited sample quantities.[1][4] On the other hand, GC-FID is an excellent and often more accessible option for routine quality control and for high-throughput screening, offering high sensitivity for detecting volatile impurities.[1] For a comprehensive and highly confident assessment of purity, employing both techniques orthogonally is recommended. This dual approach ensures a thorough understanding of the impurity profile, leading to higher quality and more reliable scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Dissection of Cyclohexene Stereoisomers: A Comparative Guide
In the realm of stereochemistry, the precise differentiation of isomers is paramount, as subtle changes in spatial arrangement can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of cis and trans isomers, a fundamental concept in stereoisomerism. For professionals in research, chemical analysis, and drug development, a comprehensive understanding of these analytical techniques is crucial for structural elucidation and quality control.
It is important to clarify a fundamental point regarding the initially proposed topic of cis- and trans-4,4-dimethylcyclohexene. This particular molecule does not exhibit cis-trans isomerism. Cis-trans isomerism in cyclic alkenes arises from the different spatial arrangements of substituents attached to the carbons of the double bond. In 4,4-dimethylcyclohexene, both methyl groups are attached to the same carbon atom (C4), which is not part of the double bond (C1-C2). Therefore, there are no substituents on the double bond to be arranged in a cis or trans configuration.
To illustrate the powerful application of spectroscopy in distinguishing between geometric isomers, this guide will focus on a representative example of a disubstituted cyclohexane (B81311), where cis-trans isomerism is well-defined and leads to distinct spectroscopic signatures. We will explore the key differences in Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for a generic pair of cis- and trans-1,2-disubstituted cyclohexanes.
Spectroscopic Comparison of cis- and trans-1,2-Disubstituted Cyclohexanes
The primary distinction between the cis and trans isomers of a 1,2-disubstituted cyclohexane lies in the relative orientation of the two substituents. In the cis isomer, both substituents are on the same face of the ring, leading to one axial and one equatorial substituent in the most stable chair conformation. In the trans isomer, the substituents are on opposite faces, resulting in either a diaxial or a diequatorial arrangement, with the diequatorial conformation being significantly more stable for most non-bulky substituents. These conformational differences give rise to unique spectroscopic fingerprints.
Data Presentation
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for a generic pair of cis- and trans-1,2-disubstituted cyclohexanes.
Table 1: Comparative ¹H NMR Data for cis- and trans-1,2-Disubstituted Cyclohexanes
| Parameter | cis-Isomer (axial-equatorial) | trans-Isomer (diequatorial) | Rationale |
| Chemical Shift (δ) of Methine Protons (CH-X) | Broader range, axial proton is more shielded (lower ppm) | Narrower range, equatorial protons are typically deshielded (higher ppm) | The magnetic environments of axial and equatorial protons are distinct. |
| Coupling Constant (J) between Methine Protons | J_ax-eq_ (axial-equatorial) is small (typically 2-5 Hz) | J_ax-ax_ (axial-axial) between vicinal protons is large (typically 8-13 Hz) | The dihedral angle between adjacent axial-equatorial protons is ~60°, while for two adjacent axial protons it is ~180°, leading to a larger coupling constant as described by the Karplus relationship.[1] |
Table 2: Comparative ¹³C NMR Data for cis- and trans-1,2-Disubstituted Cyclohexanes
| Parameter | cis-Isomer | trans-Isomer | Rationale |
| Number of Signals | May have fewer signals due to symmetry | May have the same or a different number of signals depending on symmetry | The presence of a plane of symmetry can make certain carbon atoms chemically equivalent. |
| Chemical Shift (δ) of Substituted Carbons (C-X) | The carbon with the axial substituent is shielded (lower ppm) | Both substituted carbons are in an equatorial environment | The γ-gauche effect causes steric compression on a carbon with an axial substituent, leading to an upfield shift. |
Table 3: Comparative IR Spectroscopy Data for cis- and trans-1,2-Disubstituted Cyclohexanes
| Spectral Region | cis-Isomer | trans-Isomer | Rationale |
| Fingerprint Region (below 1500 cm⁻¹) | Different and more complex pattern | Different and often simpler pattern | The overall symmetry of the molecule influences the number and position of vibrational modes. Trans isomers often have higher symmetry, leading to fewer IR-active bands.[2] |
| C-X Stretching Vibration | May show distinct frequencies for axial and equatorial C-X bonds | A single characteristic frequency for the equatorial C-X bond | The vibrational frequency of the bond between the substituent and the ring can be influenced by its axial or equatorial position. |
Experimental Protocols
Accurate spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the acquisition of IR, ¹H NMR, and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or a Nujol mull is prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands, and the fingerprint regions of the two isomers are compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution must be homogeneous.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.
-
¹H NMR Acquisition:
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized by "shimming."
-
A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values (for ¹H NMR) are determined from the processed spectra. These parameters are then used to elucidate the structure and stereochemistry of the isomers.
Mandatory Visualization
The logical workflow for the spectroscopic differentiation of cis and trans isomers can be represented by the following diagram.
Caption: Workflow for the spectroscopic differentiation of isomers.
References
Stability Under Scrutiny: A Comparative Analysis of 4,4-Dimethylcyclohexene and Related Alkenes
For researchers, scientists, and professionals in drug development, a deep understanding of the thermodynamic stability of molecular scaffolds is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel chemical entities. This guide provides a comprehensive benchmark of the stability of 4,4-dimethylcyclohexene against a series of structurally similar alkenes, supported by experimental thermodynamic data.
The stability of an alkene is intrinsically linked to its structure, with factors such as the degree of substitution of the double bond and the presence of steric strain playing crucial roles. Generally, a higher degree of substitution around the C=C double bond leads to increased stability. This is attributed to hyperconjugation, where the interaction of the C-H σ-bonds of the alkyl groups with the π-system of the double bond delocalizes electron density and lowers the overall energy of the molecule.
To quantitatively assess and compare the stability of this compound, this guide focuses on the experimentally determined heats of hydrogenation (ΔH°hydrog). This well-established method provides a direct measure of the energy released when an alkene is hydrogenated to its corresponding alkane. A lower heat of hydrogenation signifies a more stable, lower-energy alkene.
Comparative Analysis of Alkene Stability
The thermodynamic stability of this compound and a selection of analogous cyclic alkenes has been evaluated through their respective heats of hydrogenation. The data, summarized in Table 1, allows for a direct comparison of their relative stabilities.
| Alkene | Structure | Degree of Substitution | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| This compound | Disubstituted | -26.62 ± 0.12 [1] | High | |
| 3,3-Dimethylcyclohexene | Disubstituted | -27.66 ± 0.16[1] | Moderate | |
| 1-Methylcyclohexene | Trisubstituted | -26.6[2] | High | |
| Cyclohexene (B86901) | Disubstituted | -28.3[3][4] | Low |
Note: A lower (less negative) heat of hydrogenation indicates greater stability.
From the experimental data, this compound exhibits a notably lower heat of hydrogenation compared to cyclohexene and 3,3-dimethylcyclohexene, indicating its enhanced stability. Interestingly, its stability is comparable to that of the trisubstituted 1-methylcyclohexene. The gem-dimethyl group at the C4 position in this compound does not introduce significant ring strain, and its electronic effects contribute to the overall stability of the double bond. In contrast, the gem-dimethyl group at the C3 position in 3,3-dimethylcyclohexene likely introduces some steric strain, leading to a slightly higher heat of hydrogenation and thus lower stability compared to its 4,4-disubstituted isomer.
Experimental Protocols
The determination of alkene stability is primarily achieved through two key experimental methodologies: catalytic hydrogenation to measure the heat of hydrogenation, and acid-catalyzed isomerization to determine the equilibrium distribution of isomers.
Protocol 1: Determination of Heat of Hydrogenation by Calorimetry
This method measures the heat released during the catalytic hydrogenation of an alkene to its corresponding alkane.
Objective: To quantify the heat of hydrogenation (ΔH°hydrog) of the alkene.
Materials:
-
Alkene sample (e.g., this compound)
-
Hydrogen gas (high purity)
-
Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C))
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Reaction calorimeter
-
High-pressure hydrogenation vessel
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change.
-
Sample Preparation: A precisely weighed amount of the alkene is dissolved in a suitable solvent and placed in the reaction vessel of the calorimeter.
-
Catalyst Addition: A catalytic amount of the chosen hydrogenation catalyst is added to the reaction vessel.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to a specific hydrogen pressure. The reaction is initiated, often by stirring to ensure good mixing of the reactants and catalyst.
-
Temperature Monitoring: The temperature change of the system is carefully monitored and recorded throughout the reaction.
-
Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the alkene hydrogenated.
Protocol 2: Acid-Catalyzed Isomerization for Relative Stability
This method establishes the relative stabilities of alkene isomers by allowing them to interconvert under acidic conditions until a thermodynamic equilibrium is reached. The composition of the equilibrium mixture reflects the relative Gibbs free energies of the isomers.
Objective: To determine the equilibrium ratio of alkene isomers and infer their relative stabilities.
Materials:
-
Alkene sample (or a mixture of isomers)
-
Acid catalyst (e.g., sulfuric acid (H₂SO₄), p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: A solution of the alkene in an anhydrous solvent is placed in a thermostatted reaction vessel.
-
Catalyst Addition: A catalytic amount of the acid is added to the solution.
-
Equilibration: The reaction mixture is stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached. The progress of the isomerization can be monitored by taking aliquots at different time intervals and analyzing their composition.
-
Quenching: The reaction is quenched by neutralizing the acid catalyst, for example, by washing with a mild base (e.g., sodium bicarbonate solution).
-
Product Analysis: The composition of the isomer mixture at equilibrium is determined using analytical techniques such as GC or NMR spectroscopy.
-
Data Interpretation: The ratio of the isomers at equilibrium is used to calculate the equilibrium constant (Keq), from which the difference in Gibbs free energy (ΔG°) between the isomers can be determined using the equation ΔG° = -RTln(Keq).
Conclusion
The experimental data clearly demonstrates that this compound is a highly stable disubstituted alkene, with a thermodynamic stability comparable to the trisubstituted 1-methylcyclohexene and significantly greater than cyclohexene and 3,3-dimethylcyclohexene. This enhanced stability can be attributed to the favorable electronic and steric environment created by the gem-dimethyl group at the C4 position. For researchers engaged in the synthesis and development of molecules containing the cyclohexene scaffold, this understanding of the relative stabilities of its derivatives is critical for predicting reaction equilibria and directing synthetic outcomes. The provided experimental protocols offer a robust framework for the empirical determination of these fundamental thermodynamic properties.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4,4-Dimethylcyclohexene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative analysis of 4,4-Dimethylcyclohexene. Due to a lack of direct cross-validation studies for this specific analyte in published literature, this document extrapolates data from the analysis of structurally similar volatile organic compounds (VOCs) and cyclohexene (B86901) derivatives. The aim is to offer a comprehensive overview of the expected performance of various techniques to assist researchers in selecting the most appropriate analytical method for their specific requirements, such as in quality control, stability studies, or impurity profiling.
The primary analytical technique for a volatile, non-polar compound like this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification and sensitive quantification.[1][2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful for structural elucidation and qualitative identification but are generally less suited for routine quantitative analysis of low-level impurities.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Headspace GC-MS (HS-GC-MS) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[3] | Analysis of the volatile components in the gas phase (headspace) in equilibrium with a solid or liquid sample, followed by GC-MS analysis.[4] |
| Analyte Volatility | Requires analytes to be volatile and thermally stable. | Ideal for volatile analytes in complex or non-volatile matrices. |
| Sample Preparation | Typically involves dissolution in a suitable organic solvent, with potential for liquid-liquid or solid-phase extraction for complex matrices.[3] | Minimal sample preparation; the sample is placed in a sealed vial and heated to allow volatile analytes to partition into the headspace.[4] |
| Linearity (R²) | Typically ≥ 0.99[5] | Typically ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range, depending on the acquisition mode (Scan vs. SIM). | ng/g to µg/g range, dependent on the matrix and analyte volatility.[5] |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL range.[6] | ng/g to µg/g range.[5] |
| Precision (%RSD) | Typically < 15%[7] | Typically < 15% |
| Accuracy (% Recovery) | 80-120%[7] | 80-120% |
| Key Advantages | High sensitivity and selectivity, extensive spectral libraries for identification, robust and widely used for VOC analysis.[2] | Reduced matrix effects, simplified sample preparation, suitable for solid and viscous samples. |
| Key Limitations | Direct injection of complex matrices can contaminate the inlet and column. | Less sensitive than direct injection for clean samples, requires careful optimization of incubation time and temperature. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by GC-MS and HS-GC-MS.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of this compound in a liquid sample.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the expected calibration range.
-
Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) to correct for injection volume variability.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector.[8]
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification, using characteristic ions of this compound (e.g., m/z 110, 95, 67).[9]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
2. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is suitable for the analysis of this compound in solid or high-boiling liquid matrices.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample directly into a headspace vial.
-
Add a suitable matrix modifier or solvent if necessary to aid in the release of the analyte.
-
Add the internal standard.
-
Immediately seal the vial with a crimp cap.
-
-
Instrumentation and Conditions:
-
Headspace Autosampler:
-
Incubation Temperature: 80-120 °C (to be optimized).
-
Incubation Time: 15-30 minutes (to be optimized).
-
Syringe/Loop Temperature: 10-20 °C higher than the incubation temperature.
-
-
GC-MS System: Same as described above. The GC oven program may be adjusted based on the separation of other volatile components from the sample matrix.
-
Method Selection and Validation Workflow
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a logical workflow for method selection and cross-validation.
Caption: Logical workflow for analytical method selection and cross-validation.
The cross-validation process involves developing and validating both methods independently and then analyzing the same set of samples with both techniques. A statistical comparison of the results will determine if the methods are equivalent or if there is a systematic bias between them.
Signaling Pathway for Method Selection
The decision-making process for selecting the optimal analytical technique can be visualized as a signaling pathway, where each step informs the next decision.
Caption: Decision pathway for selecting an analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. env.go.jp [env.go.jp]
- 5. cenam.mx [cenam.mx]
- 6. academic.oup.com [academic.oup.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. chemcoplus.co.jp [chemcoplus.co.jp]
- 9. This compound | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4-Dimethylcyclohexene: A Guide for Laboratory Professionals
The safe and compliant disposal of 4,4-Dimethylcyclohexene is critical for ensuring laboratory safety and environmental protection. As a highly flammable and ecotoxic substance, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential, step-by-step information for the proper management of this compound waste.
Hazard Profile and Regulatory Classification
This compound is classified as a hazardous substance due to its flammability and environmental toxicity.[1] Improper disposal can lead to fire hazards and long-term damage to aquatic ecosystems.[1] According to federal and local regulations, chemical wastes with a flashpoint below 60°C (140°F) are categorized as ignitable hazardous waste and must be managed through a licensed chemical waste disposal program.[2]
Key Safety and Hazard Data:
| Property | Value & Classification | Source |
| Physical State | Liquid | [1] |
| GHS Flammability | Category 2: Highly flammable liquid and vapour | [1] |
| GHS Aquatic Hazard | Category 2 (Acute & Chronic): Toxic to aquatic life with long lasting effects | [1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
| Environmental Fate | Do not let product enter drains.[1] | [1] |
Operational Plan for Waste Collection and Disposal
The following procedure outlines the steps for the safe handling and preparation of this compound waste for collection by a certified hazardous waste management service. Direct disposal via sanitary sewer systems is strictly prohibited.[2][3]
Step 1: Designate a Hazardous Waste Container
-
Select an Appropriate Container: Use a leak-proof, sealable container compatible with organic solvents.[4] The original product container is often a suitable choice.[1] Avoid metal containers for any corrosive mixtures.
-
Ensure Proper Condition: The container must be in good condition, free from cracks or damage.
-
Headspace: Do not overfill the container. Leave a minimum of 5% empty space to allow for vapor expansion.[4]
Step 2: Label the Waste Container
-
Immediate Labeling: As soon as waste is first added, affix a "HAZARDOUS WASTE" label.[2]
-
Identify Contents: Clearly list all chemical constituents and their approximate percentages on the label. General terms like "Solvent Waste" are not sufficient.[2]
-
Hazard Identification: Clearly mark the container with the appropriate hazard pictograms (e.g., flammable, environmental hazard).
Step 3: Segregate and Store Waste Safely
-
Chemical Compatibility: Do not mix this compound with incompatible chemicals. It should be segregated from:
-
Oxidizers (e.g., nitrates, peroxides)
-
Inorganic acids
-
Bases
-
Water-reactive substances
-
-
Storage Location: Store the designated waste container in a Satellite Accumulation Area (SAA) near the point of generation.[4]
-
Prevent Ignition: Keep the container away from all sources of ignition, such as heat, sparks, and open flames.[5]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[2]
Step 4: Arrange for Professional Disposal
-
Contact EH&S: When the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[2][3]
-
Documentation: Maintain any required documentation for waste tracking as per your institution's and local regulations.
Step 5: Managing Empty Containers
-
Residual Amounts: Containers that have held this compound should be considered hazardous waste themselves.[1]
-
Decontamination: For volatile organic solvents not on the EPA's "P-list," the empty container can be air-dried in a chemical fume hood until free of liquid and visible residue before disposal as regular solid waste.[4]
-
Consult EH&S: If unsure, always consult with your EH&S department for guidance on disposing of empty containers.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. How Do You Handle Flammable Hazardous Waste? [greenflow.com]
Essential Safety and Operational Guide for 4,4-Dimethylcyclohexene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4,4-Dimethylcyclohexene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical Safety and Hazard Information
This compound is a highly flammable liquid and vapor that is also toxic to aquatic life with long-lasting effects.[1] Vapors are heavier than air and may travel to an ignition source, causing a flashback.[1] It is crucial to handle this chemical with appropriate safety measures to prevent fire, environmental contamination, and personal injury.
Summary of Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | PubChem |
| Molecular Weight | 110.20 g/mol | PubChem |
| Boiling Point | 118 - 120 °C (244 - 248 °F) | Sigma-Aldrich[1] |
| Density | 0.777 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich[1] |
| Flash Point | Not explicitly available for this compound, but related compounds are highly flammable. | N/A |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses | Must meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended for short-term protection.[2][3] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | A Nomex® or similar flame-resistant lab coat should be worn over cotton clothing.[2] Polyester or acrylic clothing should be avoided.[2] |
| Footwear | Closed-Toed Shoes | Shoes must cover the entire foot.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if work cannot be conducted in a well-ventilated area or a chemical fume hood where exposure limits may be exceeded.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to this protocol is critical for the safe handling of this compound.
1. Preparation and Precautionary Measures:
-
Ensure a chemical fume hood is operational and available for use.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][4]
-
Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][5]
-
Assemble all necessary materials and equipment before starting the procedure.
2. Handling the Chemical:
-
Don the appropriate personal protective equipment as detailed in the table above.
-
Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.[3]
-
Keep the container tightly closed when not in use to minimize the release of flammable vapors.[1][4]
-
Avoid direct contact with the skin and eyes.[3]
-
In case of skin contact, immediately remove contaminated clothing and rinse the affected area with water.[1]
-
If eye contact occurs, rinse cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do.[1]
3. Spill Response:
-
In the event of a small spill, contain the liquid with an inert absorbent material such as sand or vermiculite.[3]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][5]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental harm and comply with regulations.
1. Waste Segregation and Collection:
-
Dispose of waste this compound and contaminated materials in a designated, labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Keep the waste container tightly closed and store it in a well-ventilated, designated waste accumulation area.[4]
2. Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][3]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour this compound down the drain.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
